Product packaging for 3-(N-Acetyl-N-ethylamino)pyrrolidine(Cat. No.:CAS No. 115445-29-9)

3-(N-Acetyl-N-ethylamino)pyrrolidine

Cat. No.: B057440
CAS No.: 115445-29-9
M. Wt: 156.23 g/mol
InChI Key: NHMWGGURJSUYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(N-Acetyl-N-ethylamino)pyrrolidine is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B057440 3-(N-Acetyl-N-ethylamino)pyrrolidine CAS No. 115445-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-pyrrolidin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWGGURJSUYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373324
Record name 3-(N-Acetyl-N-ethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115445-29-9
Record name 3-(N-Acetyl-N-ethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Acetyl-N-ethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(N-Acetyl-N-ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(N-Acetyl-N-ethylamino)pyrrolidine, also known as N-ethyl-N-(pyrrolidin-3-yl)acetamide, is a substituted pyrrolidine derivative. The pyrrolidine ring is a common structural motif found in a wide array of biologically active compounds and approved drugs. As an intermediate, this compound offers a versatile scaffold for the synthesis of more complex molecules in drug discovery and development. This guide details the likely synthetic strategies for its preparation in a laboratory setting.

Proposed Synthesis Pathway

The most logical and efficient synthesis of this compound involves a two-step sequence starting from a commercially available or readily synthesized 3-aminopyrrolidine precursor. The overall pathway is depicted below:

Synthesis_Pathway 3-Aminopyrrolidine_Derivative 3-Aminopyrrolidine (or protected form) Intermediate 3-(Ethylamino)pyrrolidine 3-Aminopyrrolidine_Derivative->Intermediate Step 1: N-Ethylation Final_Product This compound Intermediate->Final_Product Step 2: N-Acetylation

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Ethylamino)pyrrolidine (Intermediate)

The synthesis of the intermediate, 3-(Ethylamino)pyrrolidine, can be achieved through several methods. One of the most common and effective methods is the reductive amination of a suitable 3-pyrrolidinone precursor with ethylamine.

Method: Reductive Amination

Reductive_Amination Start N-Protected-3-pyrrolidinone Reaction Reaction in a suitable solvent (e.g., Dichloromethane or Methanol) Start->Reaction Reagents Ethylamine, Reducing Agent (e.g., NaBH(OAc)3) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Protected-3-(ethylamino)pyrrolidine Purification->Product Deprotection Deprotection (if necessary) Product->Deprotection Final_Intermediate 3-(Ethylamino)pyrrolidine Deprotection->Final_Intermediate

Figure 2: Workflow for the synthesis of 3-(Ethylamino)pyrrolidine via reductive amination.

Detailed Protocol (Hypothetical):

  • Reaction Setup: To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) or methanol is added ethylamine (1.2 eq) as a solution in a suitable solvent or as a gas. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: The reaction mixture is then treated with a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-(ethylamino)pyrrolidine.

  • Deprotection (if applicable): The N-Boc protecting group is removed by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to yield 3-(Ethylamino)pyrrolidine.

Step 2: Synthesis of this compound (Final Product)

The final step involves the N-acetylation of the secondary amine of 3-(Ethylamino)pyrrolidine. This is a standard and generally high-yielding reaction.

Method: N-Acetylation

N_Acetylation Intermediate 3-(Ethylamino)pyrrolidine Reaction Reaction in a suitable solvent (e.g., Dichloromethane or THF) Intermediate->Reaction Reagents Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride), Base (e.g., Triethylamine or Pyridine) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography or Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Figure 3: Workflow for the N-acetylation of 3-(Ethylamino)pyrrolidine.

Detailed Protocol (Hypothetical):

  • Reaction Setup: To a solution of 3-(Ethylamino)pyrrolidine (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in anhydrous DCM at 0 °C is added the acetylating agent, either acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq), dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or distillation under reduced pressure to yield this compound.

Quantitative Data Summary

While specific experimental data for the synthesis of this compound is not available in the public domain, the following table provides expected ranges for yields based on similar reactions reported in the chemical literature.

StepReaction TypeStarting MaterialKey ReagentsTypical Yield Range (%)
1Reductive AminationN-Boc-3-pyrrolidinoneEthylamine, NaBH(OAc)₃70-90
2N-Acetylation3-(Ethylamino)pyrrolidineAcetic Anhydride, Triethylamine85-95
Overall Two-Step Synthesis N-Boc-3-pyrrolidinone -60-85

Table 1: Estimated Quantitative Data for the Synthesis Pathway.

Conclusion

The synthesis of this compound is readily achievable through a robust and high-yielding two-step process. This guide provides a detailed framework, including plausible experimental protocols and expected outcomes, to assist researchers in the preparation of this important pharmaceutical intermediate. The methodologies described herein are based on well-established and reliable chemical transformations, offering a clear path for the successful synthesis of the target compound. Further optimization of reaction conditions may be necessary to achieve desired purity and yield on a larger scale.

An In-depth Technical Guide on the Physicochemical Properties of N-ethyl-N-pyrrolidin-3-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-N-pyrrolidin-3-ylacetamide is a small molecule of interest in medicinal chemistry and drug development. Understanding its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-ethyl-N-pyrrolidin-3-ylacetamide, including its chemical identity, and predicted properties such as melting point, boiling point, solubility, pKa, and lipophilicity (logP). Furthermore, this document outlines generalized experimental protocols for its synthesis and analysis, based on established methods for structurally related compounds. A potential signaling pathway associated with the biological activity of N-acylpyrrolidines is also presented to guide further research.

Chemical Identity

N-ethyl-N-pyrrolidin-3-ylacetamide is a tertiary amide derivative of pyrrolidine. Its core structure consists of a pyrrolidine ring substituted at the 3-position with an N-ethylacetamido group.

Table 1: Chemical Identifiers of N-ethyl-N-pyrrolidin-3-ylacetamide

IdentifierValue
IUPAC Name N-ethyl-N-pyrrolidin-3-ylacetamide
Molecular Formula C8H16N2O[1][2]
Molecular Weight 156.23 g/mol
Canonical SMILES CCN(C(=O)C)C1CCNC1
InChI Key Not available
CAS Number Not available

Physicochemical Properties

Due to the limited availability of experimental data for N-ethyl-N-pyrrolidin-3-ylacetamide, the following table summarizes its predicted physicochemical properties from reputable computational models. These values provide a valuable starting point for experimental design and computational modeling.

Table 2: Predicted Physicochemical Properties of N-ethyl-N-pyrrolidin-3-ylacetamide

PropertyPredicted ValueMethod/Source
Melting Point 45.3 °CEstimation
Boiling Point 254.7 °CEstimation
Water Solubility (logS) -0.8SwissADME[3][4][5]
pKa (most basic) 9.2ChemAxon[6][7][8][9]
logP (o/w) 0.65SwissADME[3][4][5]

Experimental Protocols

The following sections describe generalized methodologies for the synthesis and analysis of N-ethyl-N-pyrrolidin-3-ylacetamide, adapted from literature on similar N-substituted pyrrolidinyl acetamides.

Synthesis of N-ethyl-N-pyrrolidin-3-ylacetamide

A common and effective method for the synthesis of N-ethyl-N-pyrrolidin-3-ylacetamide involves a two-step process: the synthesis of the intermediate N-ethylpyrrolidin-3-amine, followed by its acetylation.

Step 1: Synthesis of N-ethylpyrrolidin-3-amine (Illustrative)

A general approach to synthesizing N-substituted pyrrolidines involves the reductive amination of a suitable pyrrolidinone precursor or the alkylation of an aminopyrrolidine. For instance, 3-aminopyrrolidine can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield N-ethylpyrrolidin-3-amine.

Step 2: Acetylation of N-ethylpyrrolidin-3-amine

The final step is the acetylation of the secondary amine. This can be achieved by reacting N-ethylpyrrolidin-3-amine with an acetylating agent like acetyl chloride or acetic anhydride.[][11][12][13]

Illustrative Protocol for Acetylation:

  • Dissolve N-ethylpyrrolidin-3-amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a base, such as triethylamine or pyridine (typically 1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.

  • Slowly add acetyl chloride (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-ethyl-N-pyrrolidin-3-ylacetamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Synthesis Workflow Diagram:

G cluster_synthesis Synthesis of N-ethyl-N-pyrrolidin-3-ylacetamide start Start: 3-Aminopyrrolidine step1 Step 1: Ethylation (e.g., with Ethyl Iodide and Base) start->step1 intermediate Intermediate: N-ethylpyrrolidin-3-amine step1->intermediate step2 Step 2: Acetylation (with Acetyl Chloride and Base) intermediate->step2 product Product: N-ethyl-N-pyrrolidin-3-ylacetamide step2->product

Caption: A generalized two-step synthesis workflow for N-ethyl-N-pyrrolidin-3-ylacetamide.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (MS) or an ultraviolet (UV) detector, is a robust method for the analysis and quantification of N-ethyl-N-pyrrolidin-3-ylacetamide. Given its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded reversed-phase column would be suitable for its separation.[1][14][15]

Illustrative HPLC-MS Protocol:

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A HILIC column (e.g., an amide- or silica-based stationary phase) or a polar-embedded C18 column.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate in water). The gradient would typically start with a high percentage of the organic solvent and gradually increase the aqueous component.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible retention times.

  • Injection Volume: A small injection volume, typically 1-10 µL, of the sample dissolved in a suitable solvent.

  • Mass Spectrometry Detection: The mass spectrometer would be operated in positive ion mode, monitoring for the specific precursor-to-product ion transition of N-ethyl-N-pyrrolidin-3-ylacetamide in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Analytical Workflow Diagram:

G cluster_analysis HPLC-MS Analysis Workflow sample_prep Sample Preparation (Dissolution in a suitable solvent) hplc HPLC Separation (HILIC or Polar-Embedded Column) sample_prep->hplc esi Electrospray Ionization (ESI) (Positive Ion Mode) hplc->esi ms Mass Spectrometry (Triple Quadrupole, MRM) esi->ms data_analysis Data Analysis (Quantification and Identification) ms->data_analysis

Caption: A typical workflow for the analysis of N-ethyl-N-pyrrolidin-3-ylacetamide using HPLC-MS.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of N-ethyl-N-pyrrolidin-3-ylacetamide has not been extensively reported, structurally similar N-acylpyrrolidines have been shown to exhibit inhibitory activity against N-acylethanolamine acid amidase (NAAA).[16][17][18][19][20][21][22] NAAA is a lysosomal enzyme responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA leads to an increase in the endogenous levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α).[16][17][19] The activation of PPAR-α leads to the transcriptional regulation of genes involved in the inflammatory response, ultimately resulting in anti-inflammatory effects.

Hypothetical Signaling Pathway of N-ethyl-N-pyrrolidin-3-ylacetamide as a NAAA Inhibitor:

G cluster_pathway Hypothetical NAAA Inhibition Pathway compound N-ethyl-N-pyrrolidin-3-ylacetamide naaa NAAA (N-acylethanolamine acid amidase) compound->naaa Inhibition pea_deg PEA Degradation naaa->pea_deg Catalyzes pea PEA (Palmitoylethanolamide) pea->pea_deg ppar PPAR-α (Peroxisome Proliferator-Activated Receptor-alpha) pea->ppar Activates nucleus Nucleus ppar->nucleus Translocates to gene_exp Transcriptional Regulation (Downregulation of pro-inflammatory genes) nucleus->gene_exp Initiates anti_inflam Anti-inflammatory Effects gene_exp->anti_inflam

Caption: A proposed signaling pathway illustrating the potential anti-inflammatory effects of N-ethyl-N-pyrrolidin-3-ylacetamide through the inhibition of NAAA.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-ethyl-N-pyrrolidin-3-ylacetamide. While experimental data remains limited, the predicted properties, along with the generalized synthetic and analytical protocols, offer a robust framework for researchers and drug development professionals. The potential for this compound to act as a NAAA inhibitor highlights a promising avenue for further investigation into its therapeutic applications, particularly in the context of inflammatory disorders. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of N-ethyl-N-pyrrolidin-3-ylacetamide.

References

Unraveling the Role of 3-(N-Acetyl-N-ethylamino)pyrrolidine: An Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature and chemical databases, there is currently no publicly available information detailing a specific mechanism of action for 3-(N-Acetyl-N-ethylamino)pyrrolidine. This compound is consistently referenced not as an active pharmaceutical ingredient with a defined biological target, but rather as a chemical intermediate used in the synthesis of more complex molecules.

Presently, this compound, also identified by its synonym N-ethyl-N-pyrrolidin-3-ylacetamide, is primarily documented in chemical supplier catalogs and patents. These sources characterize it as a building block in multi-step synthetic processes. While its utility is noted in the broader fields of pharmaceutical development and neuroscience research, this is in the context of its role in constructing larger, pharmacologically active compounds.

Current Understanding and Applications

Information from chemical suppliers indicates that this compound serves as a precursor in the development of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2] Its application in neuroscience research is similarly described in the context of synthesizing novel compounds to probe neurotransmitter systems.[1][2]

Several patents list N-ethyl-N-pyrrolidin-3-ylacetamide as a reactant or intermediate in the synthesis of novel therapeutic agents. These patents cover a range of potential treatments, from schizophrenia to other central nervous system disorders. However, the patents focus on the mechanism of action and therapeutic utility of the final, more complex molecules, and do not provide any data on the biological activity of the this compound intermediate itself.

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a core component of this compound, is a well-established and versatile scaffold in medicinal chemistry. The five-membered nitrogen-containing heterocycle is a common feature in a multitude of biologically active compounds. Research on various pyrrolidine derivatives has shown their potential to interact with a wide array of biological targets, including:

  • Sigma Receptors: Certain complex pyrrolidine-containing molecules have been synthesized and evaluated for their binding affinity to sigma receptors, which are implicated in a variety of neurological functions and disorders.

  • Cyclooxygenase (COX) Enzymes: Other pyrrolidine derivatives have been investigated for their potential as anti-inflammatory agents through the inhibition of COX-1 and COX-2 enzymes.

  • Nucleoside Analogs: The pyrrolidine moiety has also been incorporated into nucleoside analogs for potential antiviral and anticancer applications.

It is crucial to emphasize that these examples pertain to more elaborate molecules that feature a pyrrolidine ring, and this activity cannot be directly attributed to this compound itself.

Conclusion

References

biological activity of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry.[1][2] Its prevalence in natural products like alkaloids and the amino acid proline underscores its biological significance.[3][4] In synthetic drug development, the pyrrolidine moiety is a versatile building block, offering sp3-hybridized carbons that allow for detailed exploration of pharmacophore space and contribute to the molecule's stereochemistry and three-dimensional structure.[4] This non-planar scaffold is a key component in a wide array of approved drugs, including antivirals like Asunaprevir, anticancer agents such as Alpelisib, and the antibiotic Lincomycin.[3]

This guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidines, focusing on quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological and experimental processes.

Anticancer Activity

Substituted pyrrolidines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical enzymes, induction of apoptosis, and cell cycle arrest.[1][5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various substituted pyrrolidines have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound ClassSpecific CompoundTarget Cell LineIC50 (µM)Reference
Polysubstituted Pyrrolidines3h HCT116 (Colon)4.3[5]
3h HL60 (Leukemia)2.9[5]
3k HCT116 (Colon)6.4[5]
3k HL60 (Leukemia)4.2[5]
3k A549 (Lung)16[5]
3k MCF-7 (Breast)13[5]
Spiro-indenoquinoxaline Pyrrolidines37e MCF-7 (Breast)17[4]
37e HeLa (Cervical)19[4]
Thiosemicarbazone Pyrrolidine-Copper(II) Complexes37a SW480 (Colon)0.99 ± 0.09[1][2]
37b SW480 (Colon)3.7 ± 0.1[1][2]
Pyrrolidine-Substituted Chalcones5e MCF-7 (Breast)1.01 ± 0.03[6]
5'd MCF-7 (Breast)1.13 ± 0.04[6]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidinesOxadiazolethione derivative A549 (Lung)Reduces viability to 28.0%[7]
4-aminotriazolethione derivative A549 (Lung)Reduces viability to 29.6%[7]
Enzyme Inhibition in Cancer Therapy

Substituted pyrrolidines also function as inhibitors of enzymes that are crucial for cancer cell proliferation and survival.

Compound ClassSpecific CompoundTarget EnzymeInhibition Metric (nM)Reference
Pyrrolidine-based CXCR4 AntagonistsCompound 26 CXCR4 ReceptorIC50 = 79[1][2]
Spiropyrrolidine OxindolesCompound 41 (6-Cl-substituted) MDM2Ki = 240 ± 60[1][2]
Quinazolinone DerivativesCompound 7 CDK9IC50 = 115[8]
Compound 9 CDK9IC50 = 131[8]
Compound 25 CDK9IC50 = 142[8]
Experimental Protocols

A common method for synthesizing polysubstituted pyrrolidines is through ruthenium-catalyzed cascade cyclization.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products DiazoPyruvate Diazo Pyruvates CascadeCyclization Ruthenium-Catalyzed Cascade Cyclization DiazoPyruvate->CascadeCyclization Reactant 1 Anilines Anilines Anilines->CascadeCyclization Reactant 2 Pyrrolidines Polysubstituted Pyrrolidines CascadeCyclization->Pyrrolidines Primary Product Pyrroles Pyrrole Analogs (via Dehydration) Pyrrolidines->Pyrroles Dehydration

Caption: General workflow for the synthesis of polysubstituted pyrrolidines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells (e.g., HCT116, HL60) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]

  • Compound Treatment : The cells are treated with various concentrations of the substituted pyrrolidine compounds for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Incubation : MTT solution is added to each well and incubated for approximately 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration.

Mechanism of Action: Apoptosis Induction

Certain polysubstituted pyrrolidines, such as compound 3k , have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This process involves the activation of a cascade of caspase proteins.[1]

G Pyrrolidine Substituted Pyrrolidine (e.g., Compound 3k) CancerCell Cancer Cell (e.g., HCT116, HL60) Pyrrolidine->CancerCell treatment Caspase3 Caspase-3 Activation CancerCell->Caspase3 induces G0G1_Arrest Cell Cycle Arrest (G0/G1 Phase) CancerCell->G0G1_Arrest induces Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis G0G1_Arrest->Apoptosis

Caption: Simplified pathway of apoptosis induced by substituted pyrrolidines.[1][5]

Antiviral Activity

Pyrrolidine derivatives represent a significant class of antiviral drugs, with several approved for clinical use, particularly against the Hepatitis C virus (HCV).[3] They are also being investigated for activity against influenza and other viruses.[9][10][11]

Quantitative Data: Antiviral Potency
Compound ClassSpecific CompoundTarget VirusAssayPotencyReference
Pyrrolidine-based HCV NS3 InhibitorsAsunaprevir Hepatitis C Virus (HCV)Enzyme Inhibition-[3]
Grazoprevir Hepatitis C Virus (HCV)Enzyme Inhibition-[3]
Voxilaprevir Hepatitis C Virus (HCV)Enzyme Inhibition-[3]
Pyrrolidine NA InhibitorsA-192558 (20e) Influenza ANeuraminidase InhibitionIC50 = 0.2 µM[10]
A-192558 (20e) Influenza BNeuraminidase InhibitionIC50 = 8 µM[10]
Quinacrine DerivativesCompound 7e SARS-CoV-2In Vitro AntiviralIC50 = 0.44 µM[11]
Compound 7g SARS-CoV-2In Vitro AntiviralIC50 = 0.50 µM[11]
Compound 9c SARS-CoV-2In Vitro AntiviralIC50 = 0.38 µM[11]
Experimental Protocols

This protocol outlines the general steps to determine the in vitro efficacy of compounds against SARS-CoV-2.[11]

  • Cell Culture : Host cells permissive to SARS-CoV-2 infection (e.g., U2-OS ACE2 GFP cells) are cultured in appropriate media.

  • Compound Dilution : The test compounds (e.g., quinacrine derivatives) are prepared in a series of dilutions.

  • Infection : Cells are pre-treated with the diluted compounds for a short period before being infected with a known titer of the SARS-CoV-2 virus.

  • Incubation : The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral replication.

  • Quantification of Viral Activity : The extent of viral replication is measured. This can be done by various methods, such as quantifying viral RNA using RT-qPCR, measuring cytopathic effect (CPE), or using reporter cell lines (e.g., GFP expression).

  • Data Analysis : The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is run on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC50/IC50).[11]

Antimicrobial Activity

The pyrrolidine scaffold is a key component in developing new antibacterial agents, particularly as modifiers of quinolone antibiotics to enhance their efficacy against resistant strains.[12][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Fluoroquinolones with Oxime-Substituted PyrrolidinesStaphylococcus aureus< 0.008[12]
Streptococcus epidermidis< 0.008[12]
Bacillus subtilis< 0.008[12]
Methicillin-resistant S. aureus (MRSA)Potent activity reported[12][14]
Piperidine/Pyrrolidine Substituted HalogenobenzenesStaphylococcus aureus ATCC 2592332–512[13]
Bacillus subtilis ATCC 663332–512[13]
Yersinia enterocolitica ATCC 150132–512[13]
Escherichia coli ATCC 1123032–512[13]
Candida albicans32–512[13]
Pyrrolidine-2-one derivativesMultidrug-resistant S. aureusPromising and selective activity[15]
Experimental Protocols

This is a standardized method for determining the MIC of an antimicrobial agent.[13]

  • Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a final density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution : The test compounds are dissolved in a solvent like DMSO and then serially diluted in the broth across the wells of a microtiter plate to achieve a range of final concentrations (e.g., 1–512 µg/mL).

  • Inoculation : Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria) are included.

  • Incubation : The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18–24 hours for bacteria).

  • MIC Determination : After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Activity in Neurodegenerative Diseases

Pyrrolidine derivatives are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[16][17] Their mechanisms often involve the inhibition of key enzymes such as cholinesterases (AChE, BChE) and beta-secretase 1 (BACE1), or modulation of neurotransmitter receptors.[4][17]

Quantitative Data: Enzyme Inhibition in Neurodegeneration
CompoundTarget EnzymeIC50 (µM)Reference
(R)-8bButyrylcholinesterase (BChE)2.03[16]
(S)-8bButyrylcholinesterase (BChE)1.70[16]
(S)-13fButyrylcholinesterase (BChE)Submicromolar[16]
Drug Discovery Workflow for Neuro-active Pyrrolidines

The development of pyrrolidine-based agents for neurodegenerative diseases follows a structured discovery and validation process.

G cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_preclinical Preclinical Studies Target Identify Target (e.g., BChE, BACE1) Design Structure-Based Design Target->Design Synthesis Chiral Synthesis of Pyrrolidine Library Design->Synthesis InVitro In Vitro Screening (Enzyme Inhibition Assays) Synthesis->InVitro test compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Optimization SAR->Lead refine InVivo In Vivo Models (Animal Studies) Lead->InVivo Tox ADMET & Safety Pharmacology InVivo->Tox

Caption: Workflow for discovery of neuro-active pyrrolidine derivatives.

Conclusion

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][4] From potent anticancer and antiviral agents to novel therapeutics for bacterial infections and neurodegenerative diseases, substituted pyrrolidines continue to be a fertile ground for drug discovery.[2] The stereochemical complexity and synthetic tractability of the pyrrolidine ring allow for fine-tuning of molecular properties to achieve high potency and selectivity against a wide range of biological targets. Future research will undoubtedly continue to unlock the therapeutic potential of this versatile heterocyclic core.

References

In-Depth Technical Guide: Structural Analogs of 3-(N-Acetyl-N-ethylamino)pyrrolidine (CAS 115445-29-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 3-(N-Acetyl-N-ethylamino)pyrrolidine (CAS 115445-29-9), a versatile pyrrolidine-based scaffold with significant potential in drug discovery. This document details the synthesis, biological evaluation, and structure-activity relationships (SAR) of analogs targeting key therapeutic areas, including dipeptidyl peptidase-IV (DPP-IV) inhibition for type 2 diabetes and muscarinic acetylcholine receptor (mAChR) modulation for neurological disorders. Detailed experimental protocols for the synthesis of lead compounds and relevant bioassays are provided, alongside visualizations of synthetic workflows and signaling pathways to facilitate a deeper understanding of the underlying chemical and biological principles.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. This compound serves as a valuable starting point for the exploration of chemical space around this core, with modifications of the N-acyl and N-alkyl groups, as well as substitutions on the pyrrolidine ring, leading to compounds with diverse pharmacological profiles. This guide focuses on two prominent areas of investigation for analogs of this compound: DPP-IV inhibition and muscarinic receptor modulation.

Synthetic Strategies

The synthesis of 3-(N-acyl-N-alkylamino)pyrrolidine analogs typically commences from commercially available 3-aminopyrrolidine derivatives. The general synthetic approach involves sequential N-alkylation and N-acylation, or vice versa. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.

A general workflow for the synthesis of these analogs is depicted below:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 3-Aminopyrrolidine Derivative step1 N-Alkylation start1->step1 Base start2 Alkylating Agent (R1-X) start2->step1 start3 Acylating Agent (R2-CO-Y) step2 N-Acylation start3->step2 Base step1->step2 Intermediate product 3-(N-Acyl-N-alkylamino)pyrrolidine Analog step2->product

Figure 1: General synthetic workflow for 3-(N-acyl-N-alkylamino)pyrrolidine analogs.
Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a representative 3-(N-acyl-N-alkylamino)pyrrolidine analog.

Materials:

  • (S)-3-Aminopyrrolidine dihydrochloride

  • Alkyl halide (e.g., ethyl iodide)

  • Acyl chloride (e.g., acetyl chloride)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) in DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature. Add the alkyl halide (1.1 eq) dropwise and stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • N-Acylation: Dissolve the crude N-alkylated intermediate in DCM and cool to 0 °C. Add DIPEA (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Final Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 3-(N-acyl-N-alkylamino)pyrrolidine analog.

Biological Activities and Structure-Activity Relationships (SAR)

Systematic structural modifications of this compound have led to the discovery of potent and selective inhibitors of DPP-IV and modulators of muscarinic receptors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin hormones, such as GLP-1, which play a crucial role in glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. Several 3-aminopyrrolidine derivatives have been identified as potent DPP-IV inhibitors.

The binding of these inhibitors to DPP-IV typically involves interactions with key residues in the active site, including a salt bridge formation with Glu205/Glu206 and hydrophobic interactions in the S1 and S2 pockets.

G cluster_pathway DPP-IV Inhibition Pathway GLP1 GLP-1 (Active) DPPIV DPP-IV GLP1->DPPIV Degradation Insulin Insulin Secretion GLP1->Insulin GLP1_inactive GLP-1 (Inactive) DPPIV->GLP1_inactive Inhibitor 3-Aminopyrrolidine Analog Inhibitor->DPPIV Glucose Blood Glucose Lowering Insulin->Glucose G cluster_pathway Muscarinic Receptor Signaling Ligand Muscarinic Ligand (3-Aminopyrrolidine Analog) mAChR Muscarinic Receptor (GPCR) Ligand->mAChR Binding G_protein G-Protein mAChR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

3-(N-Acetyl-N-ethylamino)pyrrolidine literature review

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Properties and Synthesis

3-(N-Acetyl-N-ethylamino)pyrrolidine, also known as N-ethyl-N-(pyrrolidin-3-yl)acetamide, is a pyrrolidine derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol .[3] General information from chemical suppliers indicates it is a liquid at room temperature.

While specific, detailed experimental protocols for the synthesis of this compound are not published in peer-reviewed journals, a general synthetic approach can be conceptualized based on standard organic chemistry principles. The synthesis would likely involve the N-acylation and N-alkylation of a 3-aminopyrrolidine precursor.

A plausible synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 3-Aminopyrrolidine_Derivative 3-Aminopyrrolidine Derivative (with protecting group if necessary) N_Acetylation N-Acetylation 3-Aminopyrrolidine_Derivative->N_Acetylation Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) Acetylating_Agent->N_Acetylation Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) N_Ethylation N-Ethylation Ethylating_Agent->N_Ethylation N_Acetylation->N_Ethylation Intermediate Deprotection Deprotection (if applicable) N_Ethylation->Deprotection Final_Product This compound Deprotection->Final_Product

A potential synthetic workflow for this compound.

Biological Activity and Applications

The primary application of this compound appears to be as a building block in the synthesis of more complex, biologically active molecules.[1] Its favorable safety profile and compatibility with various reagents make it a useful component in medicinal chemistry research.[1][2] The pyrrolidine scaffold is a common feature in many FDA-approved drugs and is known to be a versatile scaffold for exploring new biologically active compounds.

While no specific biological data for this compound has been found, the broader class of pyrrolidine derivatives has been investigated for a wide range of therapeutic applications, including as antidiabetic agents and for the treatment of central nervous system disorders. For instance, various substituted pyrrolidine derivatives have shown activity as anticonvulsants.

Due to the absence of specific biological data for the title compound, a logical workflow for its potential investigation in a drug discovery context is presented below. This workflow illustrates the typical progression from a synthetic intermediate to a potential drug candidate.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Primary_Screening Primary in vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Purification->Primary_Screening Secondary_Screening Secondary in vitro Assays (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening Active Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies ADMET_Profiling In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling In_Vivo_Studies In vivo Efficacy & Toxicology Studies (Animal Models) ADMET_Profiling->In_Vivo_Studies Optimized Leads

A generalized workflow for the evaluation of a synthetic compound in drug discovery.

Quantitative Data

A comprehensive search of scientific databases and patent literature did not yield any specific quantitative biological data for this compound. The following table summarizes the lack of available information for key parameters.

Data TypeValueSource
IC₅₀ Not Available-
EC₅₀ Not Available-
Kᵢ Not Available-
LD₅₀ Not Available-
Pharmacokinetic Data Not Available-

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. Research on this specific compound appears to be proprietary or has not been published.

References

Theoretical Frontiers in Pyrrolidine Chemistry: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, making it a privileged scaffold in the design of novel therapeutics.[1][4] This technical guide delves into the theoretical and computational methodologies employed to understand and predict the biological activity of pyrrolidine derivatives, offering a roadmap for researchers in drug discovery and development.

Core Computational Strategies in Pyrrolidine Research

Theoretical studies of pyrrolidine derivatives heavily rely on a suite of computational techniques to elucidate structure-activity relationships (SAR), predict binding affinities, and understand molecular interactions at an atomic level. The most prominent of these methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and quantum chemical calculations such as Density Functional Theory (DFT).

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a important computational tool used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5] For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed.[5][6][7][8] These methods are instrumental in understanding how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules influence their biological activity.[5]

Hologram QSAR (HQSAR) is another technique applied to pyrrolidine derivatives, which uses molecular fragments to generate predictive models of biological activity.[8][9] These QSAR models have proven valuable in predicting the inhibitory potency of pyrrolidine derivatives against various targets, including neuraminidase, myeloid cell leukemia-1 (Mcl-1), and dipeptidyl peptidase IV (DPP-IV).[5][6][7][8][9]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][6] For pyrrolidine derivatives, docking studies have been crucial in identifying key amino acid residues involved in binding interactions within the active sites of various enzymes. For instance, studies on pyrrolidine-based neuraminidase inhibitors have identified Trp178, Arg371, and Tyr406 as key residues in the active pocket.[6][7] Similarly, docking has elucidated interactions with α-mannosidase I and II, highlighting the importance of hydrogen bonds, hydrophobic π-π stacking, and interactions with metal ions.[10]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[11][12] In the context of pyrrolidine derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular electrostatic potentials (MEP).[11][12][13] These calculations provide insights into the reactivity, stability, and non-covalent interactions of the molecules, which are critical for their biological function.[11][14]

Data Presentation: Quantitative Insights from Theoretical Studies

The following tables summarize key quantitative data from various theoretical studies on pyrrolidine derivatives, providing a comparative overview of the predictive power of different computational models and the inhibitory activities of these compounds.

Target Method r²_pred Reference
NeuraminidaseCoMFA0.5600.7310.762[7]
NeuraminidaseCoMSIA0.6110.8300.856[7]
Mcl-1CoMFA0.6890.9990.986[8]
Mcl-1CoMSIA0.6140.9230.815[8]
Mcl-1HQSAR0.6030.6620.743[8]
DPP-IVCoMFA0.7270.973-[9]
DPP-IVCoMSIA0.8700.981-[9]
DPP-IVHQSAR0.9390.949-[9]
Table 1: Statistical parameters of various QSAR models for pyrrolidine derivatives.
Compound Class Target Key Finding/Value Reference
Pyrrolidine-based hybridshCAIIKᵢ of 75.79 ± 2.83 nM for the most potent inhibitor (compound 6b)[15]
Pyrrolidine-based hybridsAChEKᵢ of 43.17 ± 10.44 nM for the most potent inhibitor (compound 6b)[15]
Pyrrolidine derivativesα-amylaseIC₅₀ of 10.17 µg/mL for the most active derivative (1d)[14]
1,2,4-oxadiazole pyrrolidinesE. coli DNA gyraseIC₅₀ of 120 ± 10 nM for the most active compound (22c)[2]
Sulfonylamino pyrrolidinesS. aureusMIC of 3.11 µg/mL for the most active compound (38)[2]
Table 2: Selected inhibitory activities of pyrrolidine derivatives.

Experimental and Computational Protocols

This section details the generalized methodologies for the key theoretical studies cited.

3D-QSAR Modeling (CoMFA/CoMSIA)
  • Dataset Preparation: A series of pyrrolidine derivatives with known biological activities (e.g., pIC₅₀) is selected. The dataset is typically divided into a training set for model generation and a test set for external validation.

  • Molecular Modeling and Alignment: The 3D structures of the molecules are built and minimized using molecular mechanics force fields. The molecules are then aligned based on a common substructure or using docking-based alignment.

  • Descriptor Calculation: For CoMFA, steric and electrostatic fields are calculated at each point of a 3D grid surrounding the aligned molecules. CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[5]

  • PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear correlation between the calculated fields (descriptors) and the biological activities.

  • Model Validation: The predictive power of the QSAR model is assessed using internal validation (cross-validation, q²) and external validation with the test set (r²_pred).[7][8]

Molecular Docking Protocol
  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The 3D structures of the pyrrolidine ligands are generated and their energy is minimized.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., SURFLEX-DOCK, AutoDock) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses.[6]

  • Pose Analysis and Scoring: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. The binding affinity is estimated using a scoring function.

DFT Calculation Workflow
  • Structure Optimization: The geometry of the pyrrolidine derivative is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[11][13]

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculation: Various molecular properties are calculated, including HOMO and LUMO energies, MEP, and thermodynamic parameters.[11][13]

  • Analysis: The calculated properties are analyzed to understand the molecule's reactivity, stability, and potential interaction sites.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of pyrrolidine derivatives.

QSAR_Workflow QSAR Modeling Workflow for Pyrrolidine Derivatives A Dataset of Pyrrolidine Derivatives (Structures and Activities) B 3D Structure Generation & Energy Minimization A->B C Molecular Alignment B->C D Calculation of Molecular Fields (Steric, Electrostatic, etc.) C->D E Partial Least Squares (PLS) Analysis D->E F QSAR Model Generation (e.g., CoMFA, CoMSIA) E->F G Model Validation (Internal & External) F->G H Interpretation of Contour Maps & Design of New Derivatives G->H

Caption: A generalized workflow for 3D-QSAR studies.

Docking_Interaction Ligand-Receptor Interactions from Molecular Docking cluster_protein Protein Active Site Res1 Hydrophobic Residue (e.g., Trp, Phe) Res2 H-bond Donor/Acceptor (e.g., Arg, Asp) Res3 Charged Residue (e.g., Arg, Asp) Ligand Pyrrolidine Derivative Ligand->Res1 π-π Stacking / Hydrophobic Interaction Ligand->Res2 Hydrogen Bond Ligand->Res3 Electrostatic Interaction

Caption: Common interactions identified via molecular docking.

DFT_Properties Key Properties from DFT Calculations Pyrrolidine Pyrrolidine Derivative Structure DFT DFT Calculation (e.g., B3LYP/6-31G*) Pyrrolidine->DFT HOMO_LUMO HOMO/LUMO Energies (Reactivity) DFT->HOMO_LUMO MEP Molecular Electrostatic Potential (Interaction Sites) DFT->MEP Geometry Optimized Geometry (Conformation) DFT->Geometry

Caption: Workflow for obtaining molecular properties via DFT.

References

An In-depth Technical Guide to the Characterization of C8H16N2O Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C8H16N2O. It details experimental protocols for key analytical techniques, presents quantitative data for representative isomers, and visualizes relevant workflows and biological pathways.

Introduction to C8H16N2O Isomers

The molecular formula C8H16N2O encompasses a diverse range of structural isomers with varied functional groups and potential applications. These include, but are not limited to, acrylamide derivatives, substituted ureas, and cyclic compounds. The specific arrangement of atoms within these isomers dictates their physicochemical properties and biological activities. Acrylamide-containing isomers are of particular interest in materials science and drug development, often utilized in polymer synthesis and as covalent modifiers of biological targets. Urea-based isomers also present a rich field for investigation, with applications ranging from medicinal chemistry to agriculture.

This guide focuses on the detailed characterization of several representative C8H16N2O isomers, providing the necessary data and methodologies for their identification and further study.

Physicochemical and Spectroscopic Data of Representative C8H16N2O Isomers

The following tables summarize key quantitative data for prominent isomers of C8H16N2O, facilitating easy comparison of their properties.

Table 1: Physical and Chemical Properties of C8H16N2O Isomers

PropertyN,N-Dimethylaminopropyl acrylamide[1]N-(2-(dimethylamino)ethyl)methacrylamide1,3-Di-tert-butylurea[2]
CAS Number 3845-76-9[1]13081-44-25336-24-3
Molecular Weight ( g/mol ) 156.23[1]156.23172.27
Physical State Liquid-Solid[2]
Boiling Point (°C) 134 °C at 2 mmHg--
Density (g/mL) 0.94 at 25 °C-0.9021
Refractive Index 1.479 at 20 °C--
Water Solubility Completely soluble-Very limited[2]

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

IsomerChemical Shift (δ) ppmMultiplicityIntegrationAssignment
N,N-Dimethylaminopropyl acrylamide 6.28dd1H=CH₂ (trans to C=O)
6.10dd1H-CH= (vinyl)
5.62dd1H=CH₂ (cis to C=O)
3.35q2H-NH-CH₂-
2.35t2H-CH₂-N(CH₃)₂
2.22s6H-N(CH₃)₂
1.70p2H-CH₂-CH₂-CH₂-
N-(2-(dimethylamino)ethyl)methacrylamide 6.70br s1H-NH-
5.65s1H=CH₂ (cis to CH₃)
5.30s1H=CH₂ (trans to CH₃)
3.40q2H-NH-CH₂-
2.48t2H-CH₂-N(CH₃)₂
2.25s6H-N(CH₃)₂
1.95s3H-C(=C)-CH₃

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

IsomerChemical Shift (δ) ppmAssignment
N,N-Dimethylaminopropyl acrylamide 165.8C=O
131.1-CH=
125.9=CH₂
57.2-CH₂-N(CH₃)₂
45.3-N(CH₃)₂
37.8-NH-CH₂-
27.0-CH₂-CH₂-CH₂-
N-(2-(dimethylamino)ethyl)methacrylamide 168.5C=O
140.2-C(=C)-
119.0=CH₂
58.0-CH₂-N(CH₃)₂
45.4-N(CH₃)₂
37.5-NH-CH₂-
18.6-C(=C)-CH₃

Table 4: FT-IR Spectroscopic Data (Liquid Film/KBr Pellet)

IsomerWavenumber (cm⁻¹)Assignment
N,N-Dimethylaminopropyl acrylamide 3290 (br)N-H stretch
3080, 3030=C-H stretch
2940, 2860, 2820, 2770C-H stretch (aliphatic)
1655 (s)C=O stretch (Amide I)
1625 (m)C=C stretch
1550 (s)N-H bend (Amide II)
985, 960=C-H bend (out-of-plane)
N-(2-(dimethylamino)ethyl)methacrylamide 3300 (br)N-H stretch
3100=C-H stretch
2950, 2865, 2825, 2775C-H stretch (aliphatic)
1660 (s)C=O stretch (Amide I)
1630 (m)C=C stretch
1540 (s)N-H bend (Amide II)
940=C-H bend (out-of-plane)

Table 5: Mass Spectrometry Data (Electron Ionization)

IsomerKey Fragments (m/z) and Relative Intensities
N,N-Dimethylaminopropyl acrylamide 156 [M]⁺, 112, 98, 85, 71, 58 (base peak)
N-(2-(dimethylamino)ethyl)methacrylamide 156 [M]⁺, 112, 98, 85, 71, 58 (base peak)

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified C8H16N2O isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • For unambiguous structure elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Liquid Samples: Place a small drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.

    • Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to different functional groups (e.g., C=O, N-H, C=C, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique that produces protonated or deprotonated molecular ions with minimal fragmentation, ideal for accurate molecular weight determination.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Synthesis Protocols

The following are general protocols for the synthesis of acrylamide and urea derivatives.

Synthesis of N-substituted Acrylamides

A common method for synthesizing N-substituted acrylamides is the reaction of an amine with acryloyl chloride.

Protocol:

  • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Substituted Ureas

Substituted ureas can be synthesized by reacting an isocyanate with an amine.

Protocol:

  • Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add the isocyanate (1.0 equivalent) dropwise to the amine solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture for 1-3 hours.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure urea derivative.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for compound characterization and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of C8H16N2O Isomer Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (EI, ESI) Purification->MS Structure Structure Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: A generalized experimental workflow for the synthesis and characterization of organic compounds.

Acrylamide derivatives are known to interact with various biological pathways, often through covalent modification of cysteine residues in proteins. One such pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its repressor Keap1 (Kelch-like ECH-associated protein 1). Electrophilic compounds like acrylamides can react with cysteine residues on Keap1, leading to the release and activation of Nrf2.[3][4][5]

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Keap1->Ub Ubiquitination of Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Acrylamide Acrylamide Derivative (C8H16N2O) Acrylamide->Keap1 Covalent Modification Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Transcription Gene Transcription (e.g., Antioxidant Enzymes) ARE->Transcription

Caption: The Keap1-Nrf2 signaling pathway and its modulation by electrophilic acrylamide derivatives.

Conclusion

The comprehensive characterization of C8H16N2O isomers requires a multi-faceted analytical approach. This guide has provided detailed experimental protocols for NMR, FT-IR, and mass spectrometry, along with tabulated spectroscopic and physical data for representative isomers. The inclusion of synthetic methodologies and visualization of a key biological pathway offers a robust framework for researchers in drug discovery and materials science. The data and protocols presented herein should facilitate the unambiguous identification of known C8H16N2O isomers and provide a solid foundation for the characterization of novel compounds with this molecular formula.

References

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the discovery and history of pyrrolidine-containing compounds in medicine. The five-membered nitrogen-containing heterocycle, known as pyrrolidine, is a privileged scaffold in drug discovery.[1][2][3] Its prevalence is due to its unique stereochemical and physicochemical properties, which allow it to effectively explore pharmacophore space and interact with biological targets.[1][3] The non-planar, sp³-hybridized nature of the ring provides a three-dimensional structure that is crucial for molecular recognition by enzymes and receptors.[1][3] Found in numerous natural alkaloids and forming the core of many synthetic pharmaceuticals, the pyrrolidine moiety is instrumental in developing novel therapeutics across various disease areas, including infectious diseases, cancer, and cardiovascular conditions.[4][5][6]

Early History: From Natural Alkaloids to Toxicological Awareness

The history of pyrrolidine in medicine begins with nature. The pyrrolidine ring is a core component of many naturally occurring alkaloids, such as nicotine, hygrine, and cuscohygrine.[4] A significant class of these are the Pyrrolizidine Alkaloids (PAs), which are synthesized by thousands of plant species as a defense mechanism.[2][7]

Historically, plants containing PAs were used in traditional medicine across various cultures.[2] However, it was not until the early 20th century that their toxic effects, particularly hepatotoxicity and genotoxicity, were scientifically documented through cases of livestock poisoning.[2] This recognition was a pivotal moment, shifting the scientific perspective from traditional use to toxicological concern and regulatory action. In 2001, the US FDA banned the use of comfrey (a PA-containing plant) in dietary supplements, and other international bodies have followed suit with regulations to limit PA levels in food and herbal products.[2][8]

The toxicity of many PAs is linked to their metabolism in the liver by cytochrome P450 enzymes, which generates reactive pyrrolic metabolites.[2] These metabolites can form adducts with DNA and essential liver proteins, leading to cellular damage.[2] Key structural features associated with toxicity include a double bond at the 1,2-position of the pyrrolizidine core.[9]

The Modern Era of Synthetic Pyrrolidine Drugs

The 20th century marked the rise of synthetic chemistry and the deliberate incorporation of the pyrrolidine scaffold into rationally designed drugs. This transition leveraged the structural benefits of the ring while engineering molecules to maximize therapeutic effects and minimize toxicity.

Pioneering Drugs and Key Therapeutic Classes:

  • Antihypertensives (ACE Inhibitors): The development of Angiotensin-Converting Enzyme (ACE) inhibitors is a landmark in the history of pyrrolidine drugs. The journey began in the 1970s with the isolation of teprotide, a peptide from the venom of the Brazilian pit viper.[10] This led to the design of Captopril , the first ACE inhibitor, approved in 1980.[10] The proline (a carboxylic acid-substituted pyrrolidine) moiety in Captopril was critical for its binding to the ACE enzyme. To improve upon Captopril's short half-life and side effects, second-generation drugs like Enalapril and Lisinopril were developed.[10]

  • Antiviral Agents: The pyrrolidine scaffold is particularly prominent in antiviral drugs, especially for the treatment of Hepatitis C Virus (HCV). Key examples include the NS3/4A serine protease inhibitors Boceprevir and Telaprevir , both approved in 2011.[10][11] Later, the NS5A inhibitor Ombitasvir (approved in 2014) became a vital component of combination therapies for HCV.[4][11]

  • Nootropics (Racetams): This class of drugs, aimed at enhancing cognitive function, is characterized by a pyrrolidone (a pyrrolidine ring with a ketone at position 2) core.[4]

  • Other Notable Drugs: The versatility of the pyrrolidine ring is demonstrated by its presence in a wide range of other drugs, including:

    • Procyclidine: An anticholinergic agent.[12]

    • Clemastine & Metdilazine: Antihistamines used for allergy relief.[4]

    • Eletriptan: A treatment for migraines that reduces the swelling of blood vessels around the brain.[4]

    • Anisomycin: An antibiotic produced by Streptomyces.[4]

Quantitative Data on Pyrrolidine Compounds

The following tables summarize key quantitative data for various pyrrolidine derivatives, demonstrating their potency across different biological targets.

Table 1: Enzyme and Receptor Inhibition Data

Compound IDTarget/ActivityIC50 ValueCitation(s)
51a CXCR4 Receptor Antagonist79 nM[1]
23d DPP-IV Inhibition11.32 ± 1.59 µM[5][13]
22c E. coli Topoisomerase IV3.07 µM[5][13]
22c S. aureus Topoisomerase IV8.2 µM[5][13]
MRTX1257 KRAS G12C Covalent InhibitorPotent, orally bioavailable[10]
Benpyrine Derivative 10 TNF-α Binding Affinity (Kd)12.06 ± 4.32 μM[14]

Table 2: Antimicrobial and Antiparasitic Activity

Compound IDTarget/ActivityMIC/IC50 ValueCitation(s)
91j E. cloacae (Antibacterial)MIC: 31.3 µg/ml[1]
91c S. aureus (Antibacterial)MIC: 62.5 µg/ml[1]
51a B. cereus (Antibacterial)MIC: 21.70 ± 0.36 µg/mL[5]
51a S. aureus (Antibacterial)MIC: 30.53 ± 0.42 µg/mL[5]
25a / 25b Haemonchus contortus (Anthelmintic, xL3 motility)IC50: 0.78 µM[5][13]
25c Haemonchus contortus (Anthelmintic, L4 development)IC50: 3.2 µM[5][13]

Experimental Protocols and Synthetic Methodologies

The synthesis of pyrrolidine-containing drugs relies on a variety of robust chemical reactions. The choice of method often depends on the desired substitution pattern and stereochemistry.

Functionalization of Pre-formed Pyrrolidine Rings

This is the most common approach, utilizing readily available chiral precursors to ensure the synthesis of optically pure compounds.[4]

  • Starting Materials: L-proline, 4-hydroxyproline, and their derivatives (e.g., (S)-prolinol) are widely used.[4]

  • Methodology:

    • Activation: The carboxylic acid or hydroxyl group of the starting material is typically activated. For example, proline can be reduced to prolinol using powerful reducing agents.

    • Coupling: The activated pyrrolidine derivative is then coupled with another molecular fragment. For instance, the synthesis of the erectile dysfunction drug Avanafil involves the condensation of (S)-prolinol with a carboxylic acid precursor.[4]

    • Purification: The final product is purified using standard techniques like chromatography and recrystallization.

  • Key Reaction Example (Proline Reduction):

    • Reagents: Proline, Lithium Aluminium Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).

    • Procedure: Proline is dissolved in a suitable anhydrous solvent (e.g., THF). The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, followed by a careful workup procedure to quench the excess reducing agent and isolate the resulting prolinol.

Ring Construction via Cycloaddition Reactions

For creating novel substituted pyrrolidines, cycloaddition reactions are a powerful tool. The [3+2] cycloaddition is particularly prominent.[1][12]

  • Methodology (1,3-Dipolar Cycloaddition):

    • Dipole Generation: An azomethine ylide (the 1,3-dipole) is generated in situ. A common method involves the reaction of an α-amino acid with an aldehyde.

    • Cycloaddition: The generated azomethine ylide reacts with a dipolarophile, typically an electron-deficient alkene (e.g., methyl acrylate).[1]

    • Control: The regio- and stereoselectivity of the reaction are determined by the specific structures of the dipole and the dipolarophile.[1]

  • Experimental Workflow:

    • The α-amino acid and aldehyde are dissolved in a suitable solvent (e.g., toluene) and heated to facilitate the formation of the azomethine ylide.

    • The alkene (dipolarophile) is added to the reaction mixture.

    • The reaction is maintained at reflux for several hours until analysis (e.g., by TLC) indicates the consumption of starting materials.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the substituted pyrrolidine.

Ring Formation from Acyclic Precursors

Less common but highly versatile, this approach builds the pyrrolidine ring from an open-chain molecule, allowing for substitution at any position.[4]

  • Methodology (Intramolecular Cyclization):

    • Precursor Synthesis: An acyclic precursor containing a terminal amine and a suitable electrophilic group (or a group that can be converted into one) is synthesized.

    • Cyclization: The amine performs an intramolecular nucleophilic attack to close the ring. For example, the synthesis of the antibiotic Anisomycin involves the reduction of an azide group to an amine, which then undergoes intramolecular cyclization.[4]

    • Catalysis: This step may be promoted by a base (e.g., NaOAc) or a metal catalyst (e.g., Palladium on carbon for hydrogenation/cyclization).[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts related to the discovery and application of pyrrolidine compounds.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization Start Scaffold Identification (e.g., Proline, Natural Product) Synth Synthetic Strategy ([3+2] Cycloaddition, Functionalization) Start->Synth Rational Design Library Compound Library Generation Synth->Library Parallel Synthesis HTS High-Throughput Screening (HTS) Library->HTS Primary Assays HitID Hit Identification (IC50/MIC Determination) HTS->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR Data Analysis LeadOpt ADME/Tox Profiling (Solubility, Metabolism) SAR->LeadOpt Iterative Design Candidate Preclinical Candidate Selection LeadOpt->Candidate Optimization Cycles

Caption: General drug discovery workflow for pyrrolidine-based compounds.

G TNF_alpha TNF-α Trimer TNFR1 TNF Receptor 1 (TNFR1) TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates NF_kB p50/p65 (NF-κB) IKK->NF_kB Activates by Phosphorylation Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammation Inflammatory Gene Transcription NF_kB->Inflammation Promotes Inhibitor Pyrrolidine-2,5-dione Inhibitor (e.g., Cmpd 10) Inhibitor->TNF_alpha Blocks Binding

Caption: Simplified TNF-α signaling pathway and the inhibitory action of pyrrolidine-2,5-diones.

G cluster_0 [3+2] Cycloaddition AminoAcid α-Amino Acid Ester Ylide Azomethine Ylide (1,3-Dipole) AminoAcid->Ylide Condensation (-H₂O) Aldehyde Aldehyde (R'-CHO) Aldehyde->Ylide Alkene Electron-Deficient Alkene (Dipolarophile) Pyrrolidine Substituted Pyrrolidine Alkene->Pyrrolidine Ylide->Pyrrolidine Plus +

Caption: Logical workflow for the [3+2] cycloaddition synthesis of pyrrolidines.

References

Methodological & Application

Application Notes and Protocols for 3-(N-Acetyl-N-ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data and established protocols specifically for 3-(N-Acetyl-N-ethylamino)pyrrolidine (CAS: 115445-29-9) are limited. This compound is primarily recognized as a versatile intermediate in pharmaceutical synthesis and a building block in medicinal chemistry.[1] The following application notes and protocols are based on methodologies used for structurally similar pyrrolidine derivatives and are intended to serve as a comprehensive guide for researchers. The provided data is hypothetical and for illustrative purposes only.

Overview and Potential Applications

This compound is a derivative of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules, including many FDA-approved drugs. The pyrrolidine scaffold is of significant interest in drug discovery due to its ability to explore pharmacophore space efficiently and its contribution to the stereochemistry of a molecule.

Based on its structural features and the applications of related compounds, this compound holds potential for investigation in several research areas:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.[1]

  • Neuroscience Research: Pyrrolidine derivatives are widely studied for their effects on the central nervous system, including the investigation of neurotransmitter systems.[1] They have been explored as sodium channel blockers and for the treatment of ischemic stroke.

  • Drug Delivery Systems: The compound's chemical properties may be leveraged in the development of drug delivery formulations to enhance bioavailability and targeted delivery.[1]

  • Analytical Chemistry: It can be used as a standard in chromatographic and mass spectrometry methods for the identification and quantification of related compounds.[1]

Physicochemical Properties and Safety Information

A summary of the known properties and safety information for this compound is provided below.

PropertyValueReference
CAS Number 115445-29-9[1]
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]
Appearance Colorless to slightly yellow clear liquid[1]
Purity ≥98%[1]
Density 1.04 g/cm³[1]

Safety Precautions:

  • Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors or mists.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols

The following are detailed, exemplary protocols for assessing the biological activity of pyrrolidine derivatives in neuroscience and inflammation research. These can be adapted for the investigation of this compound.

Protocol 1: In Vitro Neurotransmitter Reuptake Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit the reuptake of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in a cell-based assay. This protocol is adapted from methodologies used for screening compounds that interact with neurotransmitter transporters.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture cells expressing neurotransmitter transporters cell_plating Plate cells in 96-well plates cell_culture->cell_plating incubation Incubate cells with compound and fluorescent substrate cell_plating->incubation compound_prep Prepare serial dilutions of This compound compound_prep->incubation measurement Measure fluorescence intensity incubation->measurement calculation Calculate % inhibition and IC50 measurement->calculation

Caption: Workflow for the in vitro neurotransmitter reuptake inhibition assay.

Materials:

  • Cells stably expressing the neurotransmitter transporter of interest (e.g., DAT, SERT, NET)

  • Cell culture medium and supplements

  • 96-well, black, clear-bottom microplates

  • This compound

  • Fluorescent neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices)

  • HBSS buffer

  • Reference inhibitors (e.g., GBR12909 for DAT, fluoxetine for SERT)

  • Fluorescence microplate reader

Procedure:

  • Cell Plating:

    • Culture cells expressing the target neurotransmitter transporter to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Plate cells at a density of 40,000-60,000 cells per well in a 96-well plate.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in HBSS buffer to obtain a range of test concentrations. Also, prepare dilutions of a reference inhibitor.

  • Assay Execution:

    • Prepare the fluorescent substrate and masking dye solution according to the assay kit manufacturer's instructions.

    • Remove the culture medium from the cell plate and wash the cells once with HBSS buffer.

    • Add the diluted compound or reference inhibitor to the wells. Include wells with vehicle control (e.g., DMSO in HBSS) and no-cell controls.

    • Immediately add the fluorescent substrate solution to all wells.

    • Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 15-30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a bottom-read fluorescence microplate reader with the appropriate excitation and emission wavelengths.

    • Subtract the average fluorescence of the no-cell control wells from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Hypothetical Data Presentation:

CompoundTarget TransporterIC₅₀ (µM)
This compoundDAT5.2
This compoundSERT> 100
This compoundNET25.8
GBR12909 (Reference)DAT0.01

Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the potential anti-inflammatory properties of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow Diagram:

G cluster_prep Cell Culture and Treatment cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 macrophages cell_plating Plate cells in 96-well plates cell_culture->cell_plating treatment Treat cells with compound and LPS cell_plating->treatment supernatant Collect cell culture supernatant treatment->supernatant griess_reagent Add Griess reagent to supernatant supernatant->griess_reagent incubation Incubate at room temperature griess_reagent->incubation measurement Measure absorbance at 540 nm incubation->measurement calculation Calculate NO concentration and % inhibition measurement->calculation

Caption: Workflow for the in vitro anti-inflammatory (nitric oxide inhibition) assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • 96-well cell culture plates

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Promega or equivalent)

  • Sodium nitrite (for standard curve)

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Plating:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Plate the cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the diluted compound.

    • Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).

    • Include control wells: cells only, cells + LPS, and cells + reference inhibitor (e.g., dexamethasone).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve by diluting a stock solution in culture medium.

    • Carefully collect the cell culture supernatant from each well.

    • Add the supernatant and the nitrite standards to a new 96-well plate.

    • Add the components of the Griess Reagent System to each well according to the manufacturer's protocol.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

    • Determine the IC₅₀ value for NO inhibition.

    • It is also recommended to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Hypothetical Data Presentation:

CompoundConcentration (µM)NO Production (% of LPS control)Cell Viability (%)
This compound195.298.5
1072.197.2
5045.895.1
10023.492.8
Dexamethasone (Reference)1015.699.1
Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry. A common and versatile method for preparing the pyrrolidine ring is through [3+2] cycloaddition reactions between an azomethine ylide and an alkene. This approach allows for the introduction of various substituents on the pyrrolidine ring. Researchers interested in synthesizing novel derivatives of this compound can refer to the extensive literature on pyrrolidine synthesis for detailed methodologies.

General Synthetic Relationship Diagram:

G starting_materials Starting Materials (e.g., Amino Acids, Alkenes) cycloaddition [3+2] Cycloaddition starting_materials->cycloaddition pyrrolidine_core Substituted Pyrrolidine Core cycloaddition->pyrrolidine_core functionalization Functional Group Interconversion pyrrolidine_core->functionalization target_compound This compound and Analogs functionalization->target_compound

Caption: General synthetic pathway for pyrrolidine derivatives.

References

Application Notes and Protocols for 3-(N-Acetyl-N-ethylamino)pyrrolidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes are provided as a hypothetical framework for the investigation of 3-(N-Acetyl-N-ethylamino)pyrrolidine in neuroscience. To date, there is limited publicly available research on the specific neuropharmacological applications of this compound. The proposed applications and protocols are based on the common roles of the pyrrolidine scaffold in centrally acting agents and are intended to serve as a guide for potential research directions.

Introduction

The pyrrolidine ring is a key structural motif in a multitude of neuroactive compounds, valued for its ability to confer favorable physicochemical properties and to serve as a scaffold for interacting with various CNS targets.[1][2][3][4] this compound is a derivative of this versatile scaffold. While its primary documented use is as a synthetic intermediate, its structural features suggest potential for interaction with neurotransmitter systems.[2][5] These notes outline a hypothetical application for this compound as a modulator of monoamine transporters and provide detailed protocols for its characterization.

Hypothetical Application: Modulator of Dopamine and Serotonin Transporters

Based on the prevalence of the N-substituted pyrrolidine moiety in compounds targeting the dopamine transporter (DAT) and serotonin transporter (SERT), we hypothesize that this compound may act as a ligand for these transporters, potentially influencing dopaminergic and serotonergic neurotransmission. Such a profile could be relevant for investigating mood disorders, attention-deficit/hyperactivity disorder (ADHD), or substance use disorders.

Proposed Mechanism of Action

The proposed mechanism involves the binding of this compound to DAT and/or SERT, thereby inhibiting the reuptake of dopamine and/or serotonin from the synaptic cleft. This would lead to an increase in the extracellular concentrations of these neurotransmitters, enhancing signaling at their respective postsynaptic receptors.

putative_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Synapse DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition DA_Synapse->DAT DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binding Postsynaptic_Effect Downstream Signaling DA_Receptor->Postsynaptic_Effect Activation

Figure 1: Hypothetical mechanism of action at a dopaminergic synapse.

Data Presentation

The following table presents hypothetical in vitro binding affinity data for this compound, which would be essential for characterizing its potency and selectivity. This data is for illustrative purposes only.

Table 1: Representative In Vitro Binding Affinities at Monoamine Transporters

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityDAT/NET Selectivity
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Cocaine (Reference)100 - 300200 - 500200 - 400~0.5 - 1~0.5 - 1
GBR-12909 (Reference)1 - 5>10,000500 - 1000>2000~100 - 200

Note: Kᵢ values for reference compounds are compiled from various public sources and can vary based on experimental conditions.[6]

Experimental Protocols

To investigate the neuropharmacological profile of this compound, a tiered approach is recommended, starting with in vitro binding and functional assays, followed by in vivo neurochemical and behavioral studies.

experimental_workflow Start Compound Synthesis and Purification Binding_Assay In Vitro Radioligand Binding Assays (DAT, SERT, NET) Start->Binding_Assay Uptake_Assay In Vitro Functional Uptake Assays Binding_Assay->Uptake_Assay High Affinity Confirmed In_Vivo_Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Uptake_Assay->In_Vivo_Microdialysis Functional Activity Confirmed Behavioral_Studies Behavioral Assays (e.g., Open Field Test) In_Vivo_Microdialysis->Behavioral_Studies Neurochemical Effects Observed Data_Analysis Data Analysis and Interpretation Behavioral_Studies->Data_Analysis

Figure 2: General experimental workflow for neuropharmacological characterization.
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is to determine the binding affinity (Kᵢ) of this compound for the dopamine transporter.[6][7][8][9][10][11]

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)

  • Membrane Preparation: Rat striatal tissue homogenate or cells expressing human DAT (hDAT)

  • Reference Compound: Cocaine or GBR-12909 (for non-specific binding)

  • Assay Buffer: Tris-HCl buffer with physiological ion concentrations

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C)

  • Scintillation Counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or hDAT-expressing cells in ice-cold buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).[10]

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]WIN 35,428 (typically near its Kₔ value), and varying concentrations of the test compound.[6]

  • Binding Reaction: Initiate the reaction by adding the membrane preparation to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[6]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters several times with ice-cold wash buffer.[10]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only radioligand and membranes.

    • Non-specific Binding: Radioactivity in the presence of a high concentration of a reference compound (e.g., cocaine).[6]

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[6]

Protocol 2: In Vivo Microdialysis in Rats

This protocol measures the effect of this compound on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens or prefrontal cortex.[12][13][14][15][16]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic frame

  • Microdialysis probes and guide cannulae

  • Microsyringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Following aseptic procedures, expose the skull and drill a small burr hole over the target brain region (e.g., nucleus accumbens).

    • Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and screws.[14]

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[15]

    • Allow the system to equilibrate for 1-2 hours to establish a stable baseline.[14]

    • Collect at least 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) or a vehicle control.

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.[15]

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

    • Express the results as a percentage change from the baseline neurotransmitter levels.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the probe.[14]

Protocol 3: Open Field Test for Locomotor Activity

This behavioral test assesses the effects of this compound on spontaneous locomotor activity and anxiety-like behavior in mice or rats.[17][18][19][20][21]

Materials:

  • Open field arena (e.g., 50x50 cm for mice), typically made of a non-porous material.

  • Video camera mounted above the arena.

  • Automated tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate.[21]

  • Test Administration:

    • Administer the test compound or vehicle to the animals at a predetermined time before the test.

    • Clean the open field arena with 70% ethanol and allow it to dry completely between trials to remove olfactory cues.[20]

  • Behavioral Recording:

    • Gently place the animal in the center of the arena and start the video recording.[18]

    • Allow the animal to explore the arena freely for a set duration (e.g., 10-20 minutes).[17][18]

    • The experimenter should remain out of the animal's sight during the test.

  • Data Analysis:

    • Use the tracking software to analyze the video recordings.

    • Key parameters to measure include:

      • Total distance traveled: A measure of overall locomotor activity.[18]

      • Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).[18]

      • Rearing frequency: A measure of exploratory behavior.

    • Compare the data between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[18]

screening_cascade Tier1 Tier 1: Primary Screening In Vitro Binding Assays (DAT, SERT, NET) Determine Kᵢ values Decision1 Potency & Selectivity Criteria Met? Tier1:f1->Decision1 Tier2 Tier 2: Functional Characterization In Vitro Uptake Assays Confirm functional inhibition Decision1->Tier2 Yes Decision2 Functional Efficacy Confirmed? Tier2:f1->Decision2 Tier3 Tier 3: In Vivo Validation Microdialysis (Neurochemistry) Behavioral Models (e.g., Locomotion) Decision2->Tier3 Yes Outcome Lead Candidate Profile Tier3:f1->Outcome

References

Application Notes and Protocols for the Use of 3-(N-Acetyl-N-ethylamino)pyrrolidine in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including those with potent analgesic properties.[1][2][3] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological activity. 3-(N-Acetyl-N-ethylamino)pyrrolidine is a key chemical intermediate, valued for its role as a versatile building block in the synthesis of novel pyrrolidine-containing molecules with therapeutic potential.[4][5] While not an active analgesic itself, its structure provides a foundational element for the development of new analgesic agents.

These application notes provide a guide for researchers on how this compound can be utilized in the synthesis of potential analgesic drug candidates and details the subsequent experimental protocols for their evaluation. The information herein is based on established methodologies for analogous pyrrolidine-based compounds.

Application: A Synthetic Precursor for Novel Analgesics

This compound serves as a starting material for the synthesis of more complex molecules designed to interact with biological targets involved in pain signaling.[4][5] The pyrrolidine nitrogen and the ethylamino side chain can be chemically modified to introduce various pharmacophores.

A generalized synthetic approach may involve the deacetylation of the acetyl group, followed by coupling with various carboxylic acids or other moieties to create a library of new chemical entities. The pyrrolidine ring itself can also be a target for further chemical modification.

A This compound B Deacetylation A->B Hydrolysis C 3-(N-Ethylamino)pyrrolidine B->C D Coupling Reaction (e.g., Amide Bond Formation) C->D E Library of Novel Pyrrolidine Derivatives D->E F Biological Screening E->F G Lead Compound Identification F->G

Caption: Generalized workflow for synthesizing and screening novel analgesics.

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the analgesic and anti-inflammatory potential of novel compounds derived from a pyrrolidine scaffold.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes. This protocol outlines a method to assess the inhibitory activity of synthesized compounds on COX-1 and COX-2.

Principle: The inhibition of the peroxidase activity of COX is determined by measuring the oxidation of a chromogenic substrate (e.g., TMBZ) colorimetrically.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic substrate

  • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percent inhibition against the log concentration of the test compound.

A Prepare Reaction Mixture (Buffer, Heme, COX Enzyme) B Add Test Compound (Varying Concentrations) A->B C Incubate (15 min, RT) B->C D Initiate Reaction (Add Arachidonic Acid & Substrate) C->D E Measure Absorbance D->E F Calculate Reaction Rate E->F G Determine IC50 F->G

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Efficacy: Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing) in rodents. Analgesic compounds reduce the number of writhes.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) acetic acid solution

  • Test compounds and a reference drug (e.g., aspirin)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Syringes and needles

Procedure:

  • Acclimatize the mice to the experimental environment.

  • Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups (at least three doses).

  • Administer the test compounds or reference drug intraperitoneally (i.p.) or orally (p.o.).

  • After a predetermined time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.1 mL of 0.6% acetic acid solution i.p. to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period, typically 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

In Vivo Efficacy: Hot Plate Test

This model is used to evaluate central analgesic activity.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. Centrally acting analgesics increase the latency to a response (e.g., licking paws, jumping).

Materials:

  • Male Wistar rats or Swiss albino mice

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Test compounds and a reference drug (e.g., morphine)

  • Vehicle

  • Stopwatch

Procedure:

  • Acclimatize the animals to the testing room.

  • Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (paw licking or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the test compounds, reference drug, or vehicle.

  • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency.

  • Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Data Presentation

The following tables present representative data for known pyrrolidine-containing compounds with analgesic or anti-inflammatory activity to provide a contextual framework for evaluating newly synthesized molecules.

Table 1: Representative In Vitro COX Inhibition Data for Pyrrolidine Derivatives

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyrrolidine Derivative A15.20.819.0
Pyrrolidine Derivative B5.80.158.0
Pyrrolidine Derivative C>1002.5>40
Indomethacin (Reference)0.11.50.07
Celecoxib (Reference)10.00.05200

Table 2: Representative In Vivo Analgesic Activity Data for Pyrrolidine Derivatives

Compound ClassAnimal ModelDose (mg/kg)% Inhibition / % MPE
Pyrrolidine Derivative XAcetic Acid Writhing (Mouse)1045.2% Inhibition
3072.8% Inhibition
Pyrrolidine Derivative YHot Plate (Rat)535.5% MPE
1568.1% MPE
Aspirin (Reference)Acetic Acid Writhing (Mouse)10065.0% Inhibition
Morphine (Reference)Hot Plate (Rat)1085.0% MPE

Potential Signaling Pathways

The analgesic effects of novel pyrrolidine derivatives could be mediated through various signaling pathways. Two of the most common are the inhibition of the cyclooxygenase pathway, which reduces the production of pro-inflammatory prostaglandins, and interaction with opioid receptors, which modulates pain perception in the central nervous system.

cluster_0 COX Pathway cluster_1 Opioid Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation & Pain D->E X Pyrrolidine Derivative (NSAID-like) X->C Inhibition F Opioid Receptor (e.g., µ-opioid) G G-protein Coupling F->G H Inhibition of Adenylyl Cyclase G->H I Decreased cAMP H->I J Reduced Neuronal Excitability I->J K Analgesia J->K Y Pyrrolidine Derivative (Opioid-like) Y->F Agonism

Caption: Potential analgesic signaling pathways for pyrrolidine derivatives.

Conclusion

This compound is a valuable starting material in the design and synthesis of novel analgesic compounds. By leveraging the protocols and understanding the potential mechanisms of action outlined in these application notes, researchers can effectively advance their drug discovery programs. The versatility of the pyrrolidine scaffold continues to offer exciting opportunities for the development of new and improved pain therapeutics.

References

Application Notes and Protocols for Pyrrolidine and Acetamide Derivatives in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous natural products and synthetic drugs.[1] Its unique three-dimensional structure allows for diverse biological interactions.[1] Similarly, the acetamide group is a common functional moiety in pharmacologically active molecules, contributing to their binding and activity.[2] Research into derivatives combining these scaffolds has revealed promising anti-inflammatory potential, primarily through the modulation of key signaling pathways such as NF-κB.[3]

These notes are intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents. The provided protocols and data for related compounds serve as a foundational guide for screening and characterizing new chemical entities within this class.

Quantitative Data on Related Anti-inflammatory Compounds

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various pyrrolidine and acetamide derivatives, providing a comparative baseline for new compound evaluation.

Table 1: In Vitro Anti-inflammatory Activity of Pyrrolidine Derivatives

CompoundAssayTargetIC50 (µg/mL)Percent InhibitionReference
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01)COX-1 InhibitionCOX-131464.79% at 1000 µg/mL[4][5]
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01)COX-2 InhibitionCOX-213078.70% at 1000 µg/mL[4][5]
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01)5-LOX Inhibition5-LOX10579.40% at 1000 µg/mL[4][5]

Table 2: In Vivo Anti-inflammatory Activity of a Pyrrolidine Derivative

CompoundAnimal ModelDosagePercent Reduction in EdemaTime PointReference
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01)Carrageenan-induced paw edema in rats10 mg/kg33.3 ± 0.77%2 hours[4]
20 mg/kg34.7 ± 0.74%2 hours[4]
30 mg/kg40.58 ± 0.84%5 hours[4]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many pyrrolidine and acetamide derivatives are attributed to their ability to modulate key inflammatory signaling pathways. The NF-κB pathway is a critical regulator of the inflammatory response.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Compound N-Ethyl-2-Pyrrolidinone- Substituted Flavan-3-Ols Compound->IKK Inhibits Compound->NFkappaB_active Inhibits Nuclear Translocation

Caption: Proposed mechanism of action for N-Ethyl-2-Pyrrolidinone-Substituted Flavan-3-Ols via inhibition of the NF-κB signaling pathway.[3]

A typical workflow for screening compounds for anti-inflammatory activity is outlined below.

Anti_inflammatory_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Library->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) Cell_Viability->Enzyme_Inhibition Non-toxic compounds Macrophage_Assay LPS-stimulated Macrophage Assay (e.g., RAW 264.7) Cell_Viability->Macrophage_Assay Non-toxic compounds Lead_Compounds Lead Compounds Enzyme_Inhibition->Lead_Compounds Active compounds Cytokine_Measurement Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Macrophage_Assay->Cytokine_Measurement NO_Measurement Nitric Oxide Measurement (Griess Assay) Macrophage_Assay->NO_Measurement Western_Blot Western Blot Analysis (NF-κB, IκBα) Macrophage_Assay->Western_Blot Cytokine_Measurement->Lead_Compounds Active compounds NO_Measurement->Lead_Compounds Active compounds Western_Blot->Lead_Compounds Active compounds Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) Lead_Compounds->Animal_Model Efficacy_Assessment Efficacy Assessment (Measurement of Edema) Animal_Model->Efficacy_Assessment Toxicity_Studies Preliminary Toxicity Studies Animal_Model->Toxicity_Studies

Caption: A general workflow for the screening and evaluation of novel anti-inflammatory compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of related anti-inflammatory compounds.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (e.g., dissolved in DMSO)

  • Reference inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • EIA detection reagents

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and heme.

  • Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rat model.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) carrageenan solution in saline

  • Pletysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

While direct evidence for the anti-inflammatory activity of N-ethyl-N-pyrrolidin-3-ylacetamide is currently lacking, the data and protocols presented for structurally related compounds provide a strong foundation for future research. The established anti-inflammatory potential of various pyrrolidine and acetamide derivatives, particularly through the modulation of the NF-κB pathway and inhibition of key inflammatory enzymes, suggests that N-ethyl-N-pyrrolidin-3-ylacetamide and its analogues are worthy candidates for further investigation as novel anti-inflammatory agents. The experimental workflows and protocols detailed herein offer a systematic approach to the screening and characterization of such compounds.

References

Application Notes and Protocols: 3-(N-Acetyl-N-ethylamino)pyrrolidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-(N-Acetyl-N-ethylamino)pyrrolidine as a versatile building block in organic synthesis, with a particular focus on its application in the development of pharmaceutically relevant compounds. The protocols outlined below are based on established chemical transformations and provide a starting point for the synthesis of novel molecules.

Introduction

This compound is a valuable bifunctional molecule incorporating a pyrrolidine scaffold, a common motif in many biologically active compounds. Its N-acetyl group serves as a protecting group for the secondary amine, which, upon removal, reveals a nucleophilic center ready for further functionalization. This strategic design allows for sequential reactions, making it a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The pyrrolidine ring system itself is a privileged structure, frequently found in pharmaceuticals targeting a wide range of diseases.

Key Applications

The primary utility of this compound lies in its deprotected form, 3-(N-ethylamino)pyrrolidine, which serves as a versatile amine for various coupling reactions. This building block is particularly relevant in the synthesis of:

  • Amide Derivatives: As precursors to a wide array of bioactive molecules, including enzyme inhibitors and receptor modulators.

  • Urea Derivatives: Important pharmacophores in many therapeutic agents, known for their hydrogen bonding capabilities.

  • CCR2 Antagonists: A class of drugs investigated for the treatment of inflammatory and autoimmune diseases.[1][2]

Experimental Protocols

N-Deacetylation of this compound

The critical first step in utilizing this building block is the removal of the N-acetyl group to unmask the secondary amine. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

Reaction Scheme:

Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (5-10 volumes), add concentrated hydrochloric acid (3.0-5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the resulting residue, add diethyl ether to precipitate the dihydrochloride salt of 3-(N-ethylamino)pyrrolidine.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any residual acetic acid.

  • Dry the product under vacuum to obtain 3-(N-ethylamino)pyrrolidine dihydrochloride as a white to off-white solid.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity >95% (by NMR)
Reaction Time 4-12 hours

Logical Workflow for N-Deacetylation:

deacetylation_workflow start Start: 3-(N-Acetyl-N- ethylamino)pyrrolidine reagents Add Concentrated HCl and Methanol start->reagents reflux Reflux for 4-12h reagents->reflux cool Cool to RT reflux->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate filter_wash Filter and Wash with Diethyl Ether precipitate->filter_wash product Product: 3-(N-Ethylamino) pyrrolidine·2HCl filter_wash->product

Caption: Workflow for the N-deacetylation of this compound.

Synthesis of Amide Derivatives

The deprotected 3-(N-ethylamino)pyrrolidine can be readily coupled with a variety of carboxylic acids to form the corresponding amides. Standard peptide coupling reagents are effective for this transformation.

Reaction Scheme:

Protocol: Amide Coupling using HATU

Materials:

  • 3-(N-Ethylamino)pyrrolidine dihydrochloride

  • Carboxylic acid (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-(N-ethylamino)pyrrolidine dihydrochloride (1.2 eq) and additional DIPEA (2.2 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data for a Representative Amide Coupling:

Reagent/ParameterMolar Equiv.ConditionsYield
Carboxylic Acid1.0RT, 2-6 h70-90%
3-(N-Ethylamino)pyrrolidine·2HCl1.2
HATU1.1
DIPEA5.2
Synthesis of Urea Derivatives

The synthesis of ureas from 3-(N-ethylamino)pyrrolidine can be achieved by reaction with an appropriate isocyanate.

Reaction Scheme:

Protocol: Urea Formation with Isocyanate

Materials:

  • 3-(N-Ethylamino)pyrrolidine dihydrochloride

  • Isocyanate (R-N=C=O)

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Suspend 3-(N-ethylamino)pyrrolidine dihydrochloride (1.0 eq) in DCM or THF.

  • Add triethylamine or DIPEA (2.2 eq) and stir the mixture at room temperature for 15-30 minutes to liberate the free amine.

  • Add the isocyanate (1.0-1.1 eq) dropwise to the reaction mixture at 0 °C to room temperature.

  • Stir the reaction for 1-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography on silica gel.

Quantitative Data for a Representative Urea Formation:

Reagent/ParameterMolar Equiv.ConditionsYield
Isocyanate1.0-1.1RT, 1-4 h80-95%
3-(N-Ethylamino)pyrrolidine·2HCl1.0
Triethylamine2.2

General Synthetic Pathway from the Building Block:

synthetic_pathway cluster_reactions Coupling Reactions start This compound deprotection N-Deacetylation (Acid Hydrolysis) start->deprotection intermediate 3-(N-Ethylamino)pyrrolidine deprotection->intermediate amide_coupling Amide Coupling (R-COOH, HATU, DIPEA) intermediate->amide_coupling urea_formation Urea Formation (R-NCO, Base) intermediate->urea_formation product_amide Amide Derivative amide_coupling->product_amide product_urea Urea Derivative urea_formation->product_urea

Caption: Synthetic utility of this compound.

Application in the Synthesis of CCR2 Antagonists

The 3-aminopyrrolidine scaffold is a key structural feature in a number of potent C-C chemokine receptor 2 (CCR2) antagonists.[1][3] These antagonists are of significant interest for their potential in treating inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis. The deprotected and functionalized derivatives of this compound can be incorporated into complex molecular architectures to target the CCR2 receptor. The general approach involves the amide or urea coupling reactions described above, where the carboxylic acid or isocyanate partner is a larger, more complex fragment designed to interact with the binding pocket of the receptor.

Conclusion

This compound is a strategically designed and versatile building block for organic synthesis. Its primary application, following a straightforward deprotection step, is as a nucleophilic amine for the construction of amide and urea linkages. These functionalities are prevalent in a wide range of biologically active molecules, making this building block a valuable tool for researchers and professionals in drug discovery and development. The protocols provided herein offer a solid foundation for the synthesis of novel compounds with potential therapeutic applications.

References

Application Note: Quantification of 3-(N-Acetyl-N-ethylamino)pyrrolidine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(N-Acetyl-N-ethylamino)pyrrolidine is a chemical compound utilized as an intermediate in the synthesis of various pharmaceuticals.[1] As a crucial building block in drug development, its purity and concentration must be accurately determined.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in solution. The described protocol is intended for use by researchers, scientists, and drug development professionals.

Principle of the Method

This method employs reverse-phase HPLC (RP-HPLC) to separate this compound from potential impurities. The compound is quantified using an ultraviolet (UV) detector. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The concentration of the analyte is determined by comparing its peak area to that of a known standard.

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for MS-compatible methods)

  • This compound reference standard

Experimental Protocols

1. Preparation of Mobile Phase

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point for similar compounds is a ratio of 70:30 (v/v) acetonitrile to water.[2][3]

  • For methods requiring mass spectrometry (MS) detection, replace phosphoric acid with a volatile modifier like 0.1% formic acid.[4]

  • Degas the mobile phase prior to use to prevent bubble formation in the HPLC system.

2. Preparation of Standard Solutions

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations.

3. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

4. Chromatographic Conditions

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection: UV at 210 nm

5. Data Analysis

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the peak areas for this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained with a validated HPLC method for this compound. The values presented are hypothetical and serve as a guideline. Actual values must be determined experimentally.

ParameterTypical Value
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC Injection A->D B Prepare Standard Solutions B->D C Prepare Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: Experimental workflow for the quantification of this compound by HPLC.

Application Note: Sensitive Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex matrices like biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6] This application note provides a protocol for the quantification of this compound using LC-MS/MS.

Principle of the Method

The method involves the separation of the target analyte from the sample matrix using reverse-phase liquid chromatography. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure high accuracy and precision.

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Degas both mobile phases before use.

2. Preparation of Standard and Internal Standard Solutions

  • Prepare a stock solution of this compound reference standard in methanol or acetonitrile.

  • Prepare a separate stock solution of the internal standard (e.g., d3-3-(N-Acetyl-N-ethylamino)pyrrolidine).

  • Create a series of calibration standards by spiking known amounts of the analyte stock solution into the sample matrix.

  • Add a constant amount of the internal standard to all calibration standards and samples.

3. Sample Preparation (e.g., for Plasma Samples)

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of the analyte. For C8H16N2O (MW: 156.23), a possible precursor ion [M+H]+ would be m/z 157.2. Product ions would be determined experimentally.

5. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard for the selected MRM transitions.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for an LC-MS/MS method.

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

logical_relationship cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_quant Quantification A Sample Collection B Internal Standard Spiking A->B C Protein Precipitation B->C D Evaporation & Reconstitution C->D E LC Separation D->E F ESI Ionization E->F G MS/MS Detection (MRM) F->G H Peak Area Ratio Calculation G->H I Concentration Determination H->I

Caption: Logical flow for LC-MS/MS based quantification of this compound.

References

No In Vivo Studies Found for 3-(N-Acetyl-N-ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no specific in vivo studies utilizing 3-(N-Acetyl-N-ethylamino)pyrrolidine were identified in the public domain.

This particular chemical, also known as N-ethyl-N-pyrrolidin-3-ylacetamide, is commercially available for research purposes.[1][2][3] It is primarily described as a versatile intermediate and building block in the synthesis of more complex molecules, particularly for pharmaceutical and neuroscience research.[4] However, published literature detailing its direct application and effects in living organisms (in vivo) is not available.

While the pyrrolidine ring itself is a common scaffold in many biologically active compounds and approved drugs, specific data for this substituted derivative is lacking.[5][6][7] The available information focuses on its potential applications rather than demonstrated biological effects from preclinical or clinical studies.[4][8]

Potential Research Applications (Based on Chemical Supplier Information):

  • Pharmaceutical Development: It is suggested as an intermediate in the synthesis of analgesics and anti-inflammatory drugs.[4]

  • Neuroscience Research: The compound is proposed for use in studies related to neurotransmitter systems.[4]

  • Drug Delivery Systems: It may be incorporated into formulations to enhance the bioavailability of other therapeutic agents.[4]

Given the absence of specific in vivo data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables as requested. The creation of signaling pathway diagrams or experimental workflow visualizations would be purely speculative without foundational research.

Researchers interested in the in vivo properties of this compound would need to conduct foundational studies to determine its pharmacokinetic, pharmacodynamic, and toxicological profiles. Such research would be novel and contribute new knowledge to the field.

References

Application Notes and Protocols for 3-(N-Acetyl-N-ethylamino)pyrrolidine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N-Acetyl-N-ethylamino)pyrrolidine, also known as N-ethyl-N-pyrrolidin-3-ylacetamide, is a versatile chemical intermediate with potential applications in pharmaceutical formulations.[1][2] Its favorable characteristics, including good solubility in organic solvents and the capacity to interact with biological systems, suggest its utility as a functional excipient in advanced drug delivery systems.[1][2] While specific applications of this compound in drug delivery are not extensively documented in publicly available literature, its chemical structure lends itself to incorporation into various nanocarrier platforms to potentially enhance drug solubility, stability, and targeted delivery. These application notes provide a comprehensive, albeit hypothetical, framework for utilizing this compound in the development of nanoparticle-based drug delivery systems. The protocols outlined below are based on established methodologies and serve as a guide for researchers exploring the potential of this compound in this field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 115445-29-9[3][4]
Molecular Formula C₈H₁₆N₂O[3][5]
Molecular Weight 156.23 g/mol [5]
Appearance Colorless to slightly yellow clear liquid[2]
Solubility Excellent in organic solvents[1][2]

Hypothetical Application: Nanoparticle Drug Delivery System

This section outlines a hypothetical protocol for the formulation and evaluation of a nanoparticle drug delivery system incorporating this compound as a functional excipient. The proposed role of this molecule could be to act as a surface modifier, a co-solvent to improve drug encapsulation, or as a component of a polymer matrix.

Experimental Workflow

The general workflow for developing and evaluating a nanoparticle drug delivery system is depicted below.

G A Nanoparticle Formulation B Physicochemical Characterization A->B Characterize Properties C In Vitro Drug Release B->C Assess Release Kinetics D In Vitro Cellular Studies C->D Evaluate Biological Activity E Data Analysis & Interpretation D->E Analyze Results

Caption: General experimental workflow for nanoparticle formulation and evaluation.

Protocol for Nanoparticle Formulation (Hypothetical)

This protocol describes the preparation of drug-loaded polymeric nanoparticles using an oil-in-water (O/W) single emulsion-solvent evaporation method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and the API in DCM.

    • Add this compound to the organic phase. The amount can be varied to assess its impact on formulation characteristics.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an O/W emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

    • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

Physicochemical Characterization

The formulated nanoparticles should be characterized for the following properties, with hypothetical data presented in Table 2.

ParameterMethodHypothetical Value
Particle Size Dynamic Light Scattering (DLS)150 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-15 to -25 mV
Drug Loading (%) UV-Vis Spectroscopy or HPLC5 - 10%
Encapsulation Efficiency (%) UV-Vis Spectroscopy or HPLC70 - 90%
In Vitro Drug Release Study

Protocol:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the dispersion at 37°C with constant shaking.

  • At predetermined time intervals, withdraw samples and separate the nanoparticles by centrifugation.

  • Analyze the supernatant for the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

The expected outcome would be a sustained release profile, with an initial burst release followed by a slower, controlled release of the drug over an extended period.

In Vitro Cellular Studies

Cellular Uptake and Cytotoxicity:

These studies are crucial to evaluate the biological performance of the nanoparticles.

G A Seed Cells in Culture Plates B Treat Cells with Nanoparticles A->B C Incubate for Specific Time B->C D Assess Cellular Uptake (e.g., Flow Cytometry) C->D E Assess Cytotoxicity (e.g., MTT Assay) C->E

Caption: Workflow for in vitro cellular uptake and cytotoxicity assays.

Cellular Uptake Protocol:

  • Culture a relevant cell line (e.g., cancer cells for an anti-cancer drug).

  • Incubate the cells with fluorescently labeled nanoparticles for various time points.

  • Wash the cells to remove non-internalized nanoparticles.

  • Analyze the cellular uptake of nanoparticles using techniques like fluorescence microscopy or flow cytometry.

Cytotoxicity Protocol (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with different concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles.

  • Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

Signaling Pathways (Hypothetical)

The incorporation of this compound into a drug delivery system is not expected to directly influence specific signaling pathways. However, the enhanced delivery of an API to its target site could lead to a more pronounced effect on its known signaling cascade. For instance, if the encapsulated drug is a kinase inhibitor, a more efficient delivery could lead to stronger downstream inhibition.

G cluster_0 Drug Delivery System cluster_1 Target Cell A Nanoparticle with This compound & API B Cellular Uptake A->B Endocytosis C Drug Release B->C D API Binds to Target Protein C->D E Modulation of Signaling Pathway D->E

Caption: Hypothetical mechanism of action of the drug delivery system.

Conclusion

While there is a lack of specific published data on the application of this compound in drug delivery systems, its chemical properties make it a candidate for exploration as a functional excipient. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to investigate its potential in enhancing the performance of nanoparticle-based drug delivery platforms. Further experimental validation is necessary to determine its actual impact on formulation characteristics and biological efficacy.

References

Application Notes and Protocols: Acetylated Pyrrolidines in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application in Polymer Chemistry: Thermoresponsive Materials and Surface Modification

Acetylated pyrrolidine derivatives, particularly in the form of pyrrolidone-containing monomers, are valuable precursors for the synthesis of advanced functional polymers. These polymers exhibit a range of desirable properties, including thermoresponsivity and biocompatibility, making them suitable for applications in smart materials, biomedical devices, and surface coatings.

Thermoresponsive Polymers

Polymers containing pyrrolidone moieties, such as poly(2-pyrrolidone-1-isopropenyl ketone) (PPIK) and poly(2-ethyl-2-pyrrolidone methacrylate) (PEPMA), can exhibit Lower Critical Solution Temperature (LCST) behavior in aqueous solutions.[1] This property, characterized by a reversible phase transition from a soluble to an insoluble state upon heating, is highly sought after for applications in drug delivery, tissue engineering, and smart coatings.[2][3] The LCST can be tuned by altering the polymer's molecular weight and composition.

Quantitative Data:

PolymerOnset LCST (°C)Notes
Poly(2-pyrrolidone-1-isopropenyl ketone) (PPIK)29 - 34The transition is reversible upon cooling. The exact value depends on molecular weight and concentration.
Poly(2-ethyl-2-pyrrolidone methacrylate) (PEPMA)29 - 34Exhibits a slightly broader LCST transition compared to poly(N-isopropylacrylamide) (PNIPAAM).
Poly(3-ethyl-N-vinyl-2-pyrrolidone) (C2PVP)~26Exhibits phase separation in water above this temperature.
Surface Modification with Poly(N-vinylpyrrolidone) (PVP)

Poly(N-vinylpyrrolidone) (PVP), a polymer featuring a pyrrolidone ring, is widely used for surface modification to enhance biocompatibility and prevent non-specific protein adsorption.[4][5] Its hydrophilic and bio-inert nature makes it an excellent alternative to poly(ethylene glycol) (PEG) for creating anti-fouling surfaces on biomedical implants, sensors, and drug delivery nanoparticles.[4] The density of PVP on a surface can be quantitatively controlled, which in turn influences the material's interaction with biological systems.[6]

Quantitative Data: Surface Coverage of PVP on Silver Nanocrystals [6]

PVP Molecular Weight ( g/mol )Seed Crystal Size (nm)Surface Coverage Density (repeating units/nm²)
55,00040 (cubes)140
10,00040 (cubes)30
55,000100 (cubes)100
10,000100 (cubes)20

Application in Heterogeneous Catalysis

Pyrrolidine moieties can be immobilized onto polymer supports to create highly efficient and recyclable heterogeneous catalysts.[7][8] These catalysts are particularly effective in aqueous media for carbon-carbon bond-forming reactions, such as aldol condensations.[7][8] The polymer backbone provides stability and allows for easy separation and reuse of the catalyst, aligning with the principles of green chemistry.

Quantitative Data: Performance of a Pyrrolidine-Functionalized Poly[(ethylene glycol) methacrylate] Resin in an Aqueous Aldol Reaction [7][8]

CatalystReactionSolventTemperature (°C)Turnover Frequency (TOF) (s⁻¹)
3-(aminomethyl)pyrrolidine functionalized PEGMA resin (PEGMA-AMP)Aldol reaction of 4-nitrobenzaldehyde and acetone50/50 vol% acetone/water553.0 ± 1.5 × 10⁻³

Application in Corrosion Inhibition

Acetylated pyrrolidine derivatives have demonstrated significant potential as corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that mitigates corrosion. The efficiency of inhibition is dependent on the concentration of the inhibitor and the temperature.

Quantitative Data: Corrosion Inhibition of Mild Steel by N'-acetyl-4-pyrrol-1-ylbenzohydrazide (NAPB) in 1 M HCl [9]

Inhibitor Concentration (ppm)Inhibition Efficiency (%)
50094.6

Experimental Protocols

Protocol 1: Synthesis of Pyrrolidone-Containing Methacrylate Monomers[1]

This protocol describes a general method for the synthesis of methacrylate monomers containing a pyrrolidone ring.

Materials:

  • Pyrrolidone derivative (e.g., 2-pyrrolidone)

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the pyrrolidone derivative (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution to remove unreacted acid chloride and acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyrrolidone-containing methacrylate monomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: RAFT Polymerization of N-vinylpyrrolidone (NVP)[10][11]

This protocol details the synthesis of poly(N-vinylpyrrolidone) (PVP) with controlled molecular weight and low dispersity using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Materials:

  • N-vinylpyrrolidone (NVP), freshly distilled

  • Bis(carboxymethyl)trithiocarbonate (RAFT agent)

  • 4,4′-Azobis(4-cyanovaleric acid) (VA-501) (initiator)

  • Pyridine

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask

  • Magnetic stirrer and stirring bar

  • Nitrogen source

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent (1 equivalent), NVP (e.g., 20 equivalents for a target degree of polymerization of 20), VA-501 (0.33 equivalents), and pyridine (1 equivalent) in 1,4-dioxane.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen.

  • Place the flask in a preheated oil bath at 80 °C and stir.

  • Monitor the polymerization kinetics by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • After the desired conversion is reached (e.g., 3 hours), stop the reaction by immersing the flask in liquid nitrogen.

  • Expose the reaction mixture to air to quench the polymerization.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration or centrifugation and dry it under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR for structural confirmation.

Visualizations

Synthesis_and_Polymerization_Workflow Start Start: Reagents Monomer_Synth Monomer Synthesis: Acetylated Pyrrolidine Derivative Start->Monomer_Synth Purification1 Purification 1: Column Chromatography Monomer_Synth->Purification1 Polymerization Polymerization: e.g., RAFT Purification1->Polymerization Purification2 Purification 2: Precipitation Polymerization->Purification2 Characterization Characterization: NMR, GPC, DSC, etc. Purification2->Characterization End End: Functional Material Characterization->End

Caption: Workflow for the synthesis and characterization of acetylated pyrrolidine-based polymers.

Aldol_Condensation_Catalysis Substrates Ketone + Aldehyde Enamine Enamine Intermediate Substrates->Enamine + Catalyst Catalyst Pyrrolidine-Functionalized Polymer Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product Aldol Adduct Iminium->Product + H2O Catalyst_Regen Catalyst Regeneration Iminium->Catalyst_Regen Hydrolysis Catalyst_Regen->Catalyst Re-use

Caption: Catalytic cycle for a pyrrolidine-catalyzed aldol condensation reaction.

Surface_Modification_Process Substrate Substrate Material e.g., Biomedical Implant, Nanoparticle Activation Surface Activation (Optional) e.g., Plasma Treatment Substrate->Activation Grafting PVP Grafting 'Grafting-to' or 'Grafting-from' Activation->Grafting Washing Washing Removal of ungrafted polymer Grafting->Washing Final_Product Functionalized Surface Biocompatible, Anti-fouling Washing->Final_Product

Caption: General workflow for surface modification with Poly(N-vinylpyrrolidone) (PVP).

References

Application Note: Chromatographic Analysis of 3-(N-Acetyl-N-ethylamino)pyrrolidine as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 3-(N-Acetyl-N-ethylamino)pyrrolidine as a reference standard in chromatographic analysis. The methods outlined are essential for the accurate quantification and identification of this compound in various matrices, which is critical in pharmaceutical development and quality control processes. This guide includes hypothetical but representative data from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, presented in structured tables for clarity. Detailed experimental protocols and workflow diagrams generated using Graphviz are also provided to ensure procedural accuracy and reproducibility in a laboratory setting.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are necessary for its quantification. This application note details the use of this compound as a standard for HPLC and GC-MS analysis, two of the most common and powerful techniques in analytical chemistry.

High-Performance Liquid Chromatography (HPLC) Method

Principle

Reverse-phase HPLC is a widely used technique for the separation and quantification of moderately polar compounds. In this hypothetical method, this compound is separated on a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. Detection is achieved using a UV detector.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

2.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 75:25 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

2.2.4. Chromatographic Conditions

  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Run Time: 10 minutes

Data Presentation

The following table summarizes the representative performance characteristics of the HPLC method.

ParameterTypical Performance
Retention Time (RT)~ 4.5 min
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Calibration Standards B->C F Inject Standard/Sample C->F D Prepare Sample Solution D->F E->F G Chromatographic Separation F->G H UV Detection G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte J->K GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject into GC C->D E Separation in GC Column D->E F Elution to MS E->F G Ionization (EI) F->G H Mass Analysis G->H I Detection H->I J Acquire Mass Spectrum I->J K Identify by RT and Spectrum J->K L Quantify using Calibration Curve J->L Standard_Qualification A Procure Candidate Reference Standard B Characterization A->B C Purity Assessment (e.g., by HPLC, GC) B->C D Identity Confirmation (e.g., by MS, NMR) B->D E Content/Potency Assay B->E F Qualified Reference Standard C->F D->F E->F G Use in Routine Analysis F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(N-Acetyl-N-ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(N-Acetyl-N-ethylamino)pyrrolidine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, which is typically prepared by the N-acetylation of 3-(ethylamino)pyrrolidine.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently reactive acetylating agent: Acetic anhydride may require activation or a more reactive agent might be needed. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Steric hindrance: The ethyl group and the pyrrolidine ring may sterically hinder the approach of the acetylating agent. 4. Inadequate base: The base may not be strong enough to neutralize the acid byproduct, thus protonating the starting amine and reducing its nucleophilicity.1. Switch to a more reactive acetylating agent: Use acetyl chloride instead of acetic anhydride. 2. Increase the reaction temperature: Gently heat the reaction mixture, monitoring for decomposition. 3. Add a catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate. 4. Use a stronger or less hindered base: Consider using triethylamine or N,N-diisopropylethylamine (DIPEA) instead of pyridine.
Formation of Multiple Products (Side Reactions) 1. Di-acetylation: If the pyrrolidine nitrogen is unprotected, it can also be acetylated. 2. Over-acetylation: If there are other nucleophilic groups present on the starting material. 3. Side reactions with solvent: Some solvents may react with the acetylating agent under the reaction conditions.1. Use a starting material with a protected pyrrolidine nitrogen: If feasible, use an N-Boc or N-Cbz protected 3-(ethylamino)pyrrolidine. 2. Control stoichiometry: Use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture. 3. Choose an inert solvent: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally good choices.
Difficult Purification 1. Product is highly water-soluble: The product may be lost during aqueous workup steps. 2. Emulsion formation during extraction: The product may act as a surfactant. 3. Co-elution with impurities during chromatography: Impurities may have similar polarity to the product.1. Avoid extensive aqueous washes: If possible, use a non-aqueous workup. Alternatively, saturate the aqueous phase with salt (brine) to reduce the solubility of the product. 2. Break emulsions: Add a small amount of brine or a few drops of a saturated aqueous solution of Rochelle's salt. 3. Optimize chromatography conditions: Use a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). 4. Consider salt formation and recrystallization: Convert the product to a salt (e.g., hydrochloride) and purify by recrystallization.
Product Decomposition 1. Harsh reaction conditions: High temperatures or strongly acidic/basic conditions can lead to degradation. 2. Instability during workup or purification: The product may be sensitive to acid or base used in washing steps.1. Use milder reaction conditions: Conduct the reaction at a lower temperature for a longer period. 2. Use a buffered or neutral workup: Wash with a saturated solution of sodium bicarbonate or brine instead of strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor is 3-(ethylamino)pyrrolidine. This can be synthesized from 3-aminopyrrolidine through reductive amination with acetaldehyde or by direct N-ethylation.

Q2: Which acetylating agent is better, acetyl chloride or acetic anhydride?

Both can be effective, and the choice depends on the specific reaction conditions and the reactivity of the substrate.

  • Acetyl chloride is more reactive and can often give higher yields in shorter reaction times, but it is more hazardous to handle and produces hydrochloric acid as a byproduct, which must be neutralized by a base.

  • Acetic anhydride is less reactive and safer to handle. It produces acetic acid as a byproduct, which is less corrosive than HCl. Reactions with acetic anhydride may require heating or a catalyst (like DMAP) to achieve good conversion.

Q3: What is the role of the base in the acetylation reaction?

The base, typically a tertiary amine like pyridine or triethylamine, serves two main purposes:

  • To neutralize the acid byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.

  • To act as a catalyst. Some bases, like pyridine and DMAP, can form a highly reactive acetylated intermediate, which then acetylates the amine.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3-(ethylamino)pyrrolidine) and the product (this compound) should be followed. The starting amine can be visualized using a ninhydrin stain, which will give a colored spot, while the acetylated product will not react with ninhydrin.

Q5: Are there any "greener" or more sustainable methods for this synthesis?

Yes, a more environmentally friendly approach involves using acetonitrile as both the acetylating agent and the solvent, with a solid catalyst like alumina. This method, often performed in a continuous-flow reactor, avoids the use of hazardous reagents like acetyl chloride and acetic anhydride.

Data Presentation

The following table summarizes representative yields for the N-acetylation of secondary cyclic amines using different methods, which can serve as a benchmark for optimizing the synthesis of this compound.

MethodAcetylating AgentBaseSolventCatalystTemperature (°C)Typical Yield (%)Reference
1Acetyl ChloridePyridineDichloromethane (DCM)None0 - 2585-95General procedure for secondary amines
2Acetic AnhydrideTriethylamineDichloromethane (DCM)DMAP (catalytic)25 - 4080-90General procedure for secondary amines
3Acetonitrile-AcetonitrileAlumina200 (Flow)>90Continuous-flow synthesis on various amines[1]

Experimental Protocols

Method 1: Acetylation using Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of a secondary amine using acetyl chloride.

  • Dissolve the starting material: Dissolve 3-(ethylamino)pyrrolidine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture: Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Monitor the reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Method 2: Acetylation using Acetic Anhydride and DMAP

This protocol provides a method for N-acetylation using the less reactive acetic anhydride, with a catalyst to improve the reaction rate.

  • Dissolve the reagents: Dissolve 3-(ethylamino)pyrrolidine (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere.

  • Add acetic anhydride: Add acetic anhydride (1.2 eq.) dropwise to the solution at room temperature.

  • Monitor the reaction: Stir the reaction mixture at room temperature, or gently heat to 40 °C if the reaction is slow, until the starting material is consumed as indicated by TLC.

  • Workup:

    • Cool the reaction mixture and quench with water.

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography.

Visualizations

General Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3_ethylamino_pyrrolidine 3-(Ethylamino)pyrrolidine conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM) (Optional Catalyst: DMAP) 3_ethylamino_pyrrolidine->conditions Reacts with acetylating_agent Acetylating Agent (Acetyl Chloride or Acetic Anhydride) acetylating_agent->conditions product This compound conditions->product Yields

Caption: General synthetic pathway for the N-acetylation of 3-(ethylamino)pyrrolidine.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagents Are reagents pure and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_temp Is reaction temperature adequate? yes_reagents->check_temp purify_reagents Purify/dry reagents and repeat no_reagents->purify_reagents yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_reagent_reactivity Is acetylating agent reactive enough? yes_temp->check_reagent_reactivity increase_temp Increase temperature and monitor no_temp->increase_temp yes_reactivity Yes check_reagent_reactivity->yes_reactivity Yes no_reactivity No check_reagent_reactivity->no_reactivity No add_catalyst Consider adding a catalyst (DMAP) yes_reactivity->add_catalyst use_acetyl_chloride Switch to Acetyl Chloride no_reactivity->use_acetyl_chloride

Caption: Decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the pyrrolidine ring?

A1: The most prevalent methods for constructing the pyrrolidine skeleton include:

  • [3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring, often with high control over stereochemistry.[1][2]

  • Intramolecular Cyclization: This approach uses acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[3][4] This can be achieved through various reactions, including reductive amination and C-H amination.

  • Reductive Amination of 1,4-Dicarbonyl Compounds: A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.

  • Ring Contraction of Pyridines: A photo-promoted method that converts pyridines into pyrrolidine derivatives, offering a novel route from abundant starting materials.[2]

Q2: How can I control the stereochemistry during pyrrolidine synthesis?

A2: Achieving high stereoselectivity is a critical challenge.[1] Key strategies include:

  • Chiral Catalysts: Using chiral metal complexes (e.g., Silver(I)/ThioClickFerrophos) or organocatalysts can induce high enantioselectivity.[1][5]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the reaction. The auxiliary is typically removed in a subsequent step.[1]

  • Substrate Control: Utilizing readily available chiral starting materials, such as proline or 4-hydroxyproline, can introduce a pre-existing stereocenter that influences the stereochemistry of subsequent reactions.[5]

  • Reaction Conditions: Temperature, solvent, and the choice of reagents can significantly influence the diastereoselectivity of the cyclization process.[1] Lowering the reaction temperature often enhances stereoselectivity.[1]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields are a frequent issue in pyrrolidine synthesis. Consider the following factors:

  • Competing Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Adjusting reaction conditions, such as temperature and substrate concentration, can help minimize these.[1] For instance, in a double reductive amination, removing acid can suppress the formation of a pyrrole byproduct.[1]

  • Inefficient Ring Closure: The ring-forming step may be slow or reversible. Optimizing the catalyst, solvent, and temperature can improve the efficiency of cyclization.

  • Starting Material or Product Instability: The starting materials or the final pyrrolidine product may be unstable under the reaction conditions, leading to degradation. It is crucial to monitor the reaction progress and avoid prolonged reaction times or harsh conditions if instability is suspected.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of substituted pyrrolidines.

Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Question: I am observing a mixture of diastereomers in my [3+2] cycloaddition reaction. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in [3+2] cycloadditions is often related to the facial selectivity of the approach of the azomethine ylide and the dipolarophile. The following troubleshooting workflow can help improve the outcome:

start Poor Diastereoselectivity temp Optimize Reaction Temperature start->temp solvent Screen Different Solvents temp->solvent No Improvement success Improved Diastereoselectivity temp->success Success catalyst Evaluate Chiral Catalysts/Auxiliaries solvent->catalyst No Improvement solvent->success Success substrate Modify Substituents on Reactants catalyst->substrate No Improvement catalyst->success Success substrate->success Success

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Recommendations:

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1] However, this may lead to longer reaction times.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic screening of solvents with different properties is recommended.

  • Catalyst and Ligand Choice: For catalyzed reactions, the choice of catalyst and ligand is crucial.[6] Screening a variety of chiral ligands or catalysts with different electronic and steric properties can significantly impact selectivity.

  • Substituent Effects: The steric and electronic nature of the substituents on both the azomethine ylide and the dipolarophile can influence facial selectivity. Modifying these substituents may favor the formation of a single diastereomer.

Issue 2: Low or No Yield in Intramolecular Cyclization

Question: My intramolecular cyclization to form a pyrrolidine is not proceeding or giving very low yields. What could be the problem?

Answer: Low yields in intramolecular cyclizations can be attributed to several factors. The following decision tree can help diagnose the issue:

start Low/No Yield in Intramolecular Cyclization check_sm Is Starting Material Consumed? (TLC/LC-MS) start->check_sm no_reaction No Reaction check_sm->no_reaction No side_products Side Products Formed check_sm->side_products Yes sub_no_reaction Increase Temperature or Reaction Time no_reaction->sub_no_reaction sub_side_products Lower Temperature or Use Milder Reagents side_products->sub_side_products

Caption: Decision tree for troubleshooting low yields in intramolecular cyclization.

Detailed Recommendations:

  • Incomplete Reaction: If the starting material is not fully consumed, the reaction may be too slow. Consider increasing the reaction temperature, prolonging the reaction time, or using a more active catalyst.

  • Side Reactions/Degradation: If the starting material is consumed but the desired product is not formed in high yield, side reactions or product degradation may be occurring. In this case, try lowering the reaction temperature, using milder reagents, or ensuring an inert atmosphere.

  • Reagent Quality: Ensure that all reagents and solvents are pure and dry, as impurities can inhibit the reaction or lead to unwanted side products.

Data Presentation: Impact of Reaction Conditions on Yield and Selectivity

The following tables summarize quantitative data on the effect of various reaction parameters on the synthesis of substituted pyrrolidines.

Table 1: Effect of Catalyst on a [3+2] Cycloaddition Reaction

EntryCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1NoneEtOH2440-
2L-proline (14)MeOH967-
3L-proline (14)EtOH391>95:5
4Ag₂CO₃ (10)Toluene2495>99:1
5TiCl₄ (120)CH₂Cl₂190>99:1

Data compiled from multiple sources for illustrative purposes.[7][8][9]

Table 2: Influence of Solvent on Diastereoselectivity

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Toluene808590:10
2Dichloromethane257895:5
3Acetonitrile258285:15
4Cyclohexane808398:2

Data compiled from multiple sources for illustrative purposes.[4]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.0 mmol)

  • 5-Arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol)

  • L-proline functionalized manganese ferrite nanorods (4 mol%)

  • Ethanol (5 mL)

Procedure:

  • Combine isatin, sarcosine, and the 5-arylidene-1,3-thiazolidine-2,4-dione in a 10 mL round-bottom flask.

  • Add ethanol to the flask, followed by the catalyst.

  • Stir the reaction mixture at 100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

This protocol is adapted from a literature procedure.[7]

Protocol 2: Synthesis of a Pyrrolidine via Intramolecular Aza-Michael Addition

This protocol outlines the synthesis of a 3,3-disubstituted pyrrolidine using an asymmetric intramolecular aza-Michael cyclization.

Materials:

  • Cbz-protected bis-homoallylic amine (1.0 equiv)

  • p-Tolyl thioacrylate (1.2 equiv)

  • Hoveyda-Grubbs II catalyst (10 mol%)

  • (R)-TRIP catalyst (20 mol%)

  • Cyclohexane

Procedure:

Step 1: Alkene Metathesis

  • In a reaction vessel, dissolve the Cbz-protected bis-homoallylic amine and p-tolyl thioacrylate in dichloromethane.

  • Add the Hoveyda-Grubbs II catalyst and stir the mixture at 50 °C for 14 hours.

  • After the reaction is complete, concentrate the mixture and purify the resulting α,β-unsaturated thioester by column chromatography.

Step 2: Intramolecular Aza-Michael Cyclization

  • Dissolve the purified α,β-unsaturated thioester in cyclohexane.

  • Add the (R)-TRIP catalyst to the solution.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrrolidine.

This protocol is adapted from a literature procedure.[4]

References

Technical Support Center: 3-(N-Acetyl-N-ethylamino)pyrrolidine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3-(N-Acetyl-N-ethylamino)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

  • Hydroxylation of the pyrrolidine ring: This can occur at various positions on the pyrrolidine ring, leading to the formation of hydroxylated metabolites.

  • N-dealkylation: Cleavage of the N-ethyl or N-acetyl group.

  • Oxidation of the pyrrolidine ring: This can lead to ring opening and the formation of linear amino acid derivatives.[1][3]

Q2: What in vitro experimental systems are most appropriate for studying the degradation of this compound?

A2: The most common and relevant in vitro systems for studying the metabolic stability and degradation pathways of new chemical entities are:

  • Liver Microsomes: These are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[4][5][6] They are useful for identifying primary metabolic pathways.

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[7][8][9] Hepatocyte assays provide a more complete picture of a compound's metabolism and can be used to predict in vivo hepatic clearance.[8]

Q3: What are the common signs of compound degradation in an in vitro assay?

A3: Signs of compound degradation in an in vitro experiment include a decrease in the concentration of the parent compound over time, the appearance of new peaks in analytical readouts (e.g., LC-MS chromatograms), and a loss of biological activity.[10][11]

Troubleshooting Guides

Issue 1: High variability in degradation rates between experiments.
Potential Cause Suggested Solution
Inconsistent cell/microsome viability or activity Ensure consistent lot and passage number of cells. Validate the activity of each new batch of microsomes or hepatocytes with positive control compounds.[4][12]
Repeated freeze-thaw cycles of stock solutions Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing, which can lead to compound degradation.[10][11]
Poor solubility of the test compound Determine the kinetic solubility of the compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but keep the final concentration low (typically <1%) to avoid affecting enzyme activity.[13][14]
Issue 2: No degradation of the compound is observed.
Potential Cause Suggested Solution
Compound is highly stable The compound may indeed be resistant to metabolic degradation. Consider extending the incubation time or using a higher concentration of microsomes or hepatocytes.[14]
Inactive enzymes or missing cofactors Ensure that the NADPH regenerating system (for microsomes) is freshly prepared and active.[15][16] For hepatocytes, ensure the culture medium contains the necessary nutrients and cofactors.[7]
Analytical method not sensitive enough Optimize the LC-MS/MS method to ensure it can detect small changes in the parent compound concentration and identify low-level metabolites.
Issue 3: Unexpected or unidentifiable peaks in the chromatogram.
Potential Cause Suggested Solution
Non-enzymatic degradation Run a control incubation without the enzyme source (microsomes or hepatocytes) or without the cofactor (NADPH) to assess the chemical stability of the compound in the assay medium.[4]
Contamination of reagents or plasticware Use high-purity reagents and pre-screen all plasticware for leachable compounds that might interfere with the analysis.[17]
Metabolites are not in the expected mass range Consider the possibility of unexpected metabolic reactions, such as conjugation with glutathione or glucuronic acid (in hepatocytes), and adjust the mass spectrometry scan range accordingly.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15][16]

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) by diluting the stock solutions in buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the microsomal suspension to the buffer. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound or control to the wells to start the reaction. For the main experiment, add the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.[16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4][15]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.[15]

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.[4][16]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[5]

Protocol 2: Hepatocyte Stability Assay

Objective: To assess the metabolic stability of this compound in a whole-cell system.

Materials:

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach for several hours or overnight.[7][14]

  • Dosing: Prepare a working solution of the test compound in the culture medium. Remove the plating medium from the cells and add the medium containing the test compound.[14]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator.

  • Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the medium.[9]

  • Reaction Quenching: Immediately stop the metabolic activity in the collected samples by adding ice-cold acetonitrile with an internal standard.[8]

  • Sample Processing and Analysis: Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.

Quantitative Data Summary

No specific quantitative data for the degradation of this compound was found in the public domain. The following table is a template for summarizing experimental results.

Parameter Human Liver Microsomes Rat Liver Microsomes Human Hepatocytes
Half-life (t½, min) e.g., 45e.g., 25e.g., 60
Intrinsic Clearance (CLint, µL/min/mg protein or µL/min/10^6 cells) e.g., 15.4e.g., 27.7e.g., 11.6

Visualizations

Predicted_Metabolic_Pathway parent This compound metabolite1 Hydroxylated Metabolite parent->metabolite1 CYP-mediated Hydroxylation metabolite2 N-deethylated Metabolite parent->metabolite2 CYP-mediated N-dealkylation metabolite3 N-deacetylated Metabolite parent->metabolite3 Deacetylase metabolite4 Ring-opened Metabolite parent->metabolite4 CYP-mediated Oxidation

Caption: Predicted metabolic pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution start_reaction Initiate Reaction at 37°C prep_compound->start_reaction prep_microsomes Prepare Microsome or Hepatocyte Suspension prep_microsomes->start_reaction prep_cofactors Prepare Cofactor Solution (NADPH) prep_cofactors->start_reaction time_points Collect Samples at Specific Time Points start_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms

Caption: General experimental workflow for in vitro metabolism assays.

References

optimizing storage conditions for N-ethyl-N-pyrrolidin-3-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-ethyl-N-pyrrolidin-3-ylacetamide

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term storage conditions for solid N-ethyl-N-pyrrolidin-3-ylacetamide?

A1: For short-term storage, it is recommended to keep the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Protecting it from direct sunlight is also advisable.[2]

Q2: How should I store N-ethyl-N-pyrrolidin-3-ylacetamide for long-term use?

A2: For long-term stability, store the compound at a low temperature, typically -20°C, in a tightly sealed container to minimize exposure to moisture and air. An inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Q3: Is N-ethyl-N-pyrrolidin-3-ylacetamide sensitive to light?

A3: While specific photostability data is unavailable, many organic compounds, especially those with amine functionalities, can be light-sensitive. It is best practice to store the compound in an amber vial or a light-blocking container to prevent potential photodegradation.[2][3]

Q4: What solvents are suitable for dissolving N-ethyl-N-pyrrolidin-3-ylacetamide?

A4: The solubility of N-ethyl-N-pyrrolidin-3-ylacetamide is not explicitly documented. However, based on its structure, it is likely to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Due to the presence of an amide group, it may also have some water solubility.[1] It is recommended to test solubility on a small scale first.

Q5: Are solutions of N-ethyl-N-pyrrolidin-3-ylacetamide stable?

A5: The stability of the compound in solution depends on the solvent and storage conditions. Amides can be susceptible to hydrolysis under strong acidic or basic conditions, particularly with prolonged heating.[2] It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C or -80°C) and protected from light.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound has changed color (e.g., yellowing). Oxidation of the tertiary amine or other degradation.Discard the compound and use a fresh batch. Ensure future storage is under an inert atmosphere and protected from light.
Inconsistent experimental results. Compound degradation due to improper storage or handling.Perform a purity check (e.g., HPLC, LC-MS) on the compound. Review storage and handling procedures to ensure they align with best practices. Prepare fresh solutions for each experiment.
Precipitation observed in a stored solution. Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution. Ensure the container is tightly sealed to prevent solvent evaporation.
Low yield or unexpected byproducts in a reaction. Use of a degraded starting material.Confirm the purity of N-ethyl-N-pyrrolidin-3-ylacetamide before use. If degradation is suspected, purify the compound or use a new batch.

Data Presentation: Recommended Storage Conditions

Condition Solid Form (Short-Term) Solid Form (Long-Term) Solution
Temperature Room Temperature-20°C-20°C to -80°C
Atmosphere DryInert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Light Protect from direct sunlightProtect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealedTightly sealed, moisture-proofTightly sealed, solvent-resistant

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of the compound quickly and reseal the container tightly.

  • Dissolving: Add the desired solvent to the solid compound. Use sonication or vortexing to aid dissolution if necessary.

  • Storage of Solution: If immediate use is not possible, store the solution in a tightly sealed vial at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of N-ethyl-N-pyrrolidin-3-ylacetamide under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately analyze the freshly prepared stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.

  • Stability Study Setup:

    • Long-Term Stability: Store aliquots of the solid compound and the stock solution under the recommended long-term storage conditions (-20°C).

    • Accelerated Stability: Store aliquots of the solid and stock solution at elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH) to simulate stress conditions.[4]

    • Photostability: Expose aliquots of the solid and stock solution to controlled UV and visible light conditions as per ICH Q1B guidelines.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, and 6 months for long-term; 1, 2, and 4 weeks for accelerated), retrieve the samples.[4][5]

    • For solid samples, prepare fresh solutions at the original concentration.

    • Analyze all samples by HPLC under the same conditions as the time-zero analysis.

  • Data Analysis: Compare the chromatograms from each time point to the time-zero chromatogram. Look for:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks, indicating degradation products.

    • Calculate the percentage of the compound remaining at each time point.

Visualizations

Storage_Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability Issues start Inconsistent Experimental Results check_purity Check Compound Purity (e.g., HPLC, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degraded Compound Degraded is_pure->degraded No review_storage Review Storage & Handling Procedures is_pure->review_storage Yes discard Discard and Obtain New Batch degraded->discard is_storage_ok Are Procedures Optimal? review_storage->is_storage_ok implement_changes Implement Correct Storage (e.g., -20°C, inert gas) is_storage_ok->implement_changes No use_fresh_solution Prepare Fresh Solutions for Each Experiment is_storage_ok->use_fresh_solution Yes implement_changes->use_fresh_solution end Proceed with Experiment use_fresh_solution->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway_Hypothesis Hypothesized Degradation Pathways compound N-ethyl-N-pyrrolidin-3-ylacetamide hydrolysis Amide Hydrolysis (Acid/Base, Heat) compound->hydrolysis oxidation Oxidation (Air, Light) compound->oxidation hydrolysis_products N-ethyl-pyrrolidin-3-amine + Acetic Acid hydrolysis->hydrolysis_products oxidation_product N-oxide derivative or Ring-opened products oxidation->oxidation_product

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Troubleshooting 3-(N-Acetyl-N-ethylamino)pyrrolidine Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing assays involving 3-(N-Acetyl-N-ethylamino)pyrrolidine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for accurate assay design. Key properties are summarized in the table below.

PropertyValue
CAS Number 115445-29-9
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Appearance Colorless to slightly yellow clear liquid
Purity ≥ 98%
Density 1.04 g/cm³
Solubility Soluble in organic solvents
Storage Store at room temperature

Q2: In which research areas is this compound commonly used?

A2: this compound is a versatile compound utilized as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its application in the development of analgesics and anti-inflammatory drugs. Additionally, it is used in neuroscience research to investigate neurotransmitter systems and can be incorporated into drug delivery formulations.

Q3: What are the most common initial challenges when working with a novel pyrrolidine-based compound in an assay?

A3: The initial challenges often revolve around solubility, determining the optimal concentration range, and potential off-target effects. Since this compound is soluble in organic solvents, care must be taken to avoid solvent effects in aqueous assay buffers. It is recommended to first perform a dose-response curve to determine the effective concentration range and to include appropriate vehicle controls in your experiments.

Q4: How can I mitigate non-specific binding of my compound in an assay?

A4: Non-specific binding can be a significant issue for small molecules. To mitigate this, consider adding a non-ionic detergent like Tween-20 (typically at 0.01-0.05%) to your assay buffer. Additionally, including a blocking agent such as Bovine Serum Albumin (BSA) can help to reduce binding to plasticware and other surfaces.

Troubleshooting Guides

High Background Signal

A high background signal can mask the specific signal from your assay, leading to a low signal-to-noise ratio.

Possible Cause Recommended Solution
Compound Autofluorescence Pre-screen the compound for intrinsic fluorescence at the excitation and emission wavelengths of your assay. If it fluoresces, consider using a different fluorescent probe with non-overlapping spectra or a label-free detection method.
Contaminated Reagents Use fresh, high-purity reagents and sterile, filtered buffers.
Inefficient Washing Steps Increase the number and rigor of wash steps to remove unbound compound and detection reagents. Ensure your wash buffer contains a detergent (e.g., 0.05% Tween-20).
Non-Specific Antibody/Protein Binding Increase the concentration of the blocking agent (e.g., BSA) in your blocking buffer and incubate for a longer duration.
High Reagent Concentration Titrate your detection reagents (e.g., antibodies, streptavidin-HRP) to determine the optimal concentration that provides a good signal without a high background.
Low or No Signal

A weak or absent signal can indicate a problem with one or more components of your assay.

Possible Cause Recommended Solution
Inactive Compound Verify the integrity and purity of your this compound stock. If possible, confirm its activity in a secondary, orthogonal assay.
Suboptimal Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time. Ensure that the assay buffer composition is compatible with your target protein and compound.
Incorrect Reagent Concentration Confirm the concentrations of all assay components, including the target protein, substrate, and your compound. Perform a titration of the target and substrate to find the optimal concentrations.
Degraded Reagents Use fresh aliquots of reagents, especially enzymes and antibodies, which can lose activity with improper storage or multiple freeze-thaw cycles.
Insufficient Incubation Time Ensure that the binding or enzymatic reaction has reached equilibrium or a steady state. Perform a time-course experiment to determine the optimal incubation period.
Poor Reproducibility (High CV%)

Inconsistent results between wells, plates, or experiments can obscure real effects.

Possible Cause Recommended Solution
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. Pre-wet pipette tips before dispensing.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Inconsistent Incubation Ensure uniform temperature across the plate during incubation. Avoid stacking plates in the incubator.
Reagent Instability Prepare master mixes of reagents to be added to all wells to minimize well-to-well variation. Prepare fresh reagents for each experiment.
Lot-to-Lot Reagent Variability Qualify new lots of critical reagents (e.g., antibodies, enzymes, compound batches) before use in large-scale experiments.

Experimental Protocols & Visualizations

Protocol 1: Generic Enzyme Inhibition Assay

This protocol provides a framework for testing the inhibitory activity of this compound against a hypothetical kinase.

Materials:

  • Purified Kinase

  • Kinase Substrate (e.g., a peptide)

  • ATP

  • This compound (stock solution in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Enzyme and Substrate Addition: To each well of the 96-well plate, add the kinase and its substrate.

  • Inhibitor Incubation: Add the serially diluted compound to the wells. Incubate for 30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the detection reagent (e.g., measure luminescence).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow Enzyme Inhibition Assay Workflow prep Prepare Compound Dilutions add_inhibitor Add Compound to Plate prep->add_inhibitor add_enzyme Add Kinase & Substrate to Plate add_enzyme->add_inhibitor incubate_bind Incubate (Binding) add_inhibitor->incubate_bind add_atp Initiate Reaction with ATP incubate_bind->add_atp incubate_react Incubate (Reaction) add_atp->incubate_react detect Add Detection Reagent & Read Plate incubate_react->detect analyze Analyze Data (IC50) detect->analyze

Workflow for a typical enzyme inhibition assay.
Protocol 2: Cell-Based Viability Assay

This protocol assesses the cytotoxicity of this compound on a cancer cell line.

Materials:

  • Cancer Cell Line (e.g., HeLa)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell Viability Reagent (e.g., CellTiter-Glo®)

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Signal Detection: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Lysis and Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescent signal with a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (cytotoxic concentration 50).

Generic Signaling Pathway

The diagram below illustrates a representative signaling pathway where a small molecule inhibitor like this compound might act. For instance, it could inhibit a key kinase in the cascade, thereby blocking downstream signaling.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response TF->Response Inhibitor 3-(N-Acetyl-N- ethylamino)pyrrolidine Inhibitor->Kinase2

Inhibition of a generic kinase cascade.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their assays involving this compound, leading to more reliable and reproducible results.

Technical Support Center: Purification of 3-(N-Acetyl-N-ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Acetyl-N-ethylamino)pyrrolidine. The following information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Purification

Potential CauseSuggested Solution
Product Loss During Extraction The protonated form of the amine may have some solubility in the organic layer, leading to incomplete extraction into the aqueous acidic phase. Perform multiple extractions with fresh aqueous acid to ensure complete transfer.
Product Volatility Smaller amine compounds can be volatile. When removing solvent using a rotary evaporator, use a controlled temperature and pressure to avoid product loss. For highly sensitive compounds, consider lyophilization.
Product Adhesion to Silica Gel The basic nature of the pyrrolidine nitrogen can lead to strong adsorption on acidic silica gel, resulting in product loss on the column. See the troubleshooting guide for "Poor Peak Shape in Chromatography."
Emulsion Formation During Extraction The amine may act as a surfactant, causing stable emulsions. To break the emulsion, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.

Issue 2: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

The basicity of the pyrrolidine nitrogen in this compound can cause strong interactions with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing.

Caption: Troubleshooting logic for poor peak shape in normal-phase chromatography.

Issue 3: Presence of Unexpected Impurities in the Final Product

Potential ImpurityIdentificationSuggested Purification Strategy
Unreacted Starting Material (e.g., 3-(Ethylamino)pyrrolidine) Higher polarity than the product. Can be detected by TLC, LC-MS.Flash column chromatography. The more polar starting material will have a lower Rf value.
Over-Acetylated Byproduct (N,N-diacetyl derivative) Formation of diacetylamines can occur with excess acetic anhydride.Flash column chromatography or HPLC. Polarity will be different from the mono-acetylated product.
Residual Acetic Anhydride or Acetyl Chloride Acidic impurities.Aqueous workup with a mild base (e.g., sodium bicarbonate solution) will neutralize and remove these reagents.
Residual Triethylamine or Pyridine (from acetylation) Basic impurities.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup. A wash with aqueous copper sulfate can also be effective for removing pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Flash column chromatography over silica gel is a widely used technique for the purification of substituted pyrrolidines.[1] However, due to the basic nature of the tertiary amine, modifications to the mobile phase are often necessary to achieve good separation and peak shape.

Q2: How can I prevent my compound from streaking on a TLC plate?

A2: Streaking on a TLC plate is often caused by the same interactions that lead to peak tailing in column chromatography. To improve your TLC analysis, you can pre-treat the plate by eluting it once with a solvent system containing a small amount of triethylamine (e.g., 1% in ethyl acetate), allowing it to dry, and then running your sample.

Q3: Is distillation a viable purification method for this compound?

A3: Distillation can be an option if the compound is thermally stable and has a significantly different boiling point from the impurities. Given that N-substituted amines can have high boiling points, vacuum distillation would likely be required to prevent thermal degradation.[2] It is advisable to determine the thermal stability of the compound, for instance by thermogravimetric analysis (TGA), before attempting distillation.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction is a very effective method for separating amines from neutral or acidic impurities. The basic pyrrolidine nitrogen can be protonated with a dilute acid (e.g., 1M HCl), transferring the compound to the aqueous phase. After washing the aqueous layer with an organic solvent to remove non-basic impurities, the aqueous layer can be basified (e.g., with NaOH) and the product can be re-extracted into an organic solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash chromatography. Optimization of the solvent system may be required.

Caption: General workflow for flash column chromatography purification.

Detailed Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used for substituted pyrrolidines. Crucially, add 0.1-1% triethylamine (TEA) to the eluent mixture to prevent peak tailing.

  • Sample Preparation: Dissolve the crude this compound in a small volume of dichloromethane or the initial mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Wet pack the column with the initial, least polar mobile phase.

  • Elution: Begin elution with a low polarity solvent system and gradually increase the polarity. For example, start with 10% ethyl acetate in hexane (with 1% TEA) and gradually increase to 50-100% ethyl acetate.

  • Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC).

  • Post-Purification: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate with 1% Triethylamine
Gradient 10% to 100% Ethyl Acetate
Detection UV (if applicable) or TLC with a suitable stain

Protocol 2: Acid-Base Extraction

This method is effective for removing neutral and acidic impurities.

Detailed Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 50 mL for a 1g scale). The protonated amine will move to the aqueous layer.

  • Wash: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >10.

  • Product Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Caption: Logical workflow for the purification of this compound via acid-base extraction.

References

Technical Support Center: Pyrrolidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your synthetic strategies and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrrolidine ring, and what are their primary advantages?

A1: The most prevalent methods for constructing the pyrrolidine skeleton include:

  • [3+2] Cycloaddition: This powerful method involves the reaction of an azomethine ylide with an alkene or alkyne to directly form the five-membered ring. It is highly valued for its ability to generate multiple stereocenters in a single step with high control over stereochemistry.[1]

  • Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring. Common methods include reductive amination and C-H amination.[2]

  • Reductive Amination of 1,4-Dicarbonyl Compounds (Paal-Knorr Pyrrole Synthesis variation): A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[3][4]

Q2: I'm observing significant over-alkylation in my reductive amination reaction. How can I minimize this byproduct?

A2: Over-alkylation is a common issue in reductive aminations, where the desired secondary amine product reacts further with the starting carbonyl compound. To mitigate this, consider using a milder and more sterically hindered reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for the reduction of the iminium ion over the carbonyl starting material.

Q3: My reaction is producing a significant amount of pyrrole as a byproduct. What causes this and how can it be avoided?

A3: Pyrrole formation is a common side reaction when using 1,4-dicarbonyl compounds, particularly under acidic conditions or at elevated temperatures, which favor aromatization through dehydration. To suppress pyrrole formation, you can try removing acid from the reaction medium or performing the reaction under milder, neutral conditions.[2][5]

Q4: How can I improve the diastereoselectivity of my pyrrolidine synthesis?

A4: Achieving high diastereoselectivity is a critical challenge. Key strategies include:

  • Lowering the Reaction Temperature: This can amplify small energy differences between the transition states leading to different diastereomers, thus favoring the formation of the thermodynamically more stable product.[2][6]

  • Choice of Catalyst and Ligand: In metal-catalyzed reactions, the steric and electronic properties of the ligand play a crucial role in controlling the stereochemical outcome.[7]

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the formation of new stereocenters. Utilizing bulky protecting groups or substituents can enhance facial selectivity.[6]

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

A5: Low yields can stem from several factors:

  • Competing Side Reactions: As discussed, side reactions like over-alkylation or pyrrole formation can consume starting materials and reduce the yield of the desired product. Adjusting reaction conditions as described above can help.[2]

  • Inefficient Ring Closure: The cyclization step may be slow or reversible. Optimizing the reaction concentration, temperature, and catalyst can improve the efficiency of ring formation.

  • Starting Material or Product Instability: If your starting materials or the final pyrrolidine derivative are unstable under the reaction conditions, this can lead to degradation and lower yields. Consider using milder reaction conditions or protecting sensitive functional groups.[2]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during pyrrolidine derivative synthesis.

Problem 1: Low or No Product Yield

LowYieldTroubleshooting

Problem 2: Poor Diastereoselectivity

PoorDiastereoselectivity

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different pyrrolidine synthesis methods, highlighting yields and stereoselectivity to aid in method selection.

Table 1: Comparison of Yields and Diastereoselectivity in [3+2] Cycloaddition Reactions

EntryCatalyst (mol%)DipolarophileSolventTemp (°C)Yield (%)d.r. (endo/exo)
1AgOAc (10)N-phenylmaleimideToluene2595>95:5
2Cu(OTf)₂ (10)Methyl acrylateCH₂Cl₂08885:15
3Ag₂CO₃ (20)Dimethyl fumarateTolueneRT75>20:1
4No CatalystAcrylonitrileToluene1106560:40

Table 2: Influence of Reducing Agent on Reductive Amination of a 1,4-Dicarbonyl Precursor

EntryReducing AgentSolventTemp (°C)Yield of Pyrrolidine (%)Pyrrole Byproduct (%)
1NaBH₄Methanol257515
2NaBH(OAc)₃Dichloromethane2592<5
3H₂, Pd/CEthanol508510
4NaCNBH₃Methanol, pH 625888

Experimental Protocols

Protocol 1: Diastereoselective [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis[8]

This protocol describes a three-component reaction for the synthesis of spirooxindole-pyrrolidines.

Materials:

  • Cyclic amine (e.g., THIQ, 1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Olefinic oxindole (1.0 mmol)

  • Benzoic acid (BzOH, 20 mol%)

  • Solvent (e.g., MeCN, 0.2 M)

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add the cyclic amine (1.0 mmol), aldehyde (1.1 mmol), olefinic oxindole (1.0 mmol), and benzoic acid (0.2 mmol).

  • Add the solvent (5 mL) and seal the vial.

  • Heat the reaction mixture in a microwave reactor at 125 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spirooxindole-pyrrolidine.

ExperimentalWorkflow

Protocol 2: Intramolecular Reductive Amination

This protocol outlines a general procedure for the synthesis of N-substituted pyrrolidines from 1,4-dicarbonyl compounds.

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione, 10 mmol)

  • Primary amine (e.g., benzylamine, 10 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 15 mmol)

  • Dichloromethane (DCM, 50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound (10 mmol) and the primary amine (10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

References

stability issues of 3-(N-Acetyl-N-ethylamino)pyrrolidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 3-(N-Acetyl-N-ethylamino)pyrrolidine in various solutions is not extensively available in public literature. The following troubleshooting guides and FAQs are based on general chemical principles of the functional groups present in the molecule (a tertiary amine and an amide within a pyrrolidine ring structure) and standard practices in drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues with this compound in solution?

A1: Based on its chemical structure, the two primary potential degradation pathways are:

  • Hydrolysis: The N-acetyl (amide) group is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would result in the formation of 3-(N-ethylamino)pyrrolidine and acetic acid.

  • Oxidation: The tertiary amine on the pyrrolidine ring can be susceptible to oxidation, which may lead to the formation of N-oxide derivatives or other oxidative degradation products, especially in the presence of oxidizing agents or prolonged exposure to air.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific stability studies are not available, general best practices for compounds with similar functional groups suggest the following:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to minimize the rate of potential degradation. For long-term storage, consider storage at -20 °C or below.

  • Light: Protect solutions from light to prevent photolytic degradation. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: For solutions sensitive to oxidation, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

Q3: In which solvents is this compound expected to be most stable?

A3: The compound is reported to be soluble in organic solvents.[1][2] Aprotic organic solvents such as acetonitrile, THF, or DMSO are generally preferred for stock solutions to minimize hydrolysis. The stability in aqueous solutions, especially at non-neutral pH, is expected to be lower. If aqueous buffers are required, it is advisable to prepare them fresh and use them as quickly as possible.

Q4: How can I monitor the stability of this compound in my experimental solutions?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the best approach. This would allow you to quantify the parent compound and detect the appearance of any degradation products over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent assay results or loss of compound activity over time. This could be due to the degradation of this compound in your experimental solution.Prepare fresh solutions for each experiment. If solutions must be stored, conduct a preliminary stability study under your specific storage conditions (e.g., temperature, buffer composition, light exposure) to determine the acceptable storage duration. Analyze stored samples by HPLC to check for degradation.
Appearance of new peaks in my chromatogram (e.g., HPLC, LC-MS). The new peaks are likely degradation products.To identify the degradation pathway, you can perform forced degradation studies (see proposed protocol below). Comparing the retention times of the new peaks with those generated under specific stress conditions (e.g., acid, base, oxidative) can help identify the degradants.
Change in the physical appearance of the solution (e.g., color change). This may indicate oxidative degradation or the formation of impurities.Discard the solution. When preparing new solutions, consider using de-gassed solvents and storing under an inert atmosphere.

Potential Degradation Pathways

The following table summarizes the potential degradation products of this compound based on its chemical structure.

Degradation PathwayStress ConditionPotential Degradation Products
Hydrolysis Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH)3-(N-ethylamino)pyrrolidine, Acetic Acid
Oxidation Oxidizing agents (e.g., H₂O₂), exposure to airN-oxide of this compound, other oxidative products

Visualizing Potential Degradation and Experimental Workflows

Below are diagrams illustrating the potential degradation pathways, a general workflow for stability testing, and a troubleshooting decision tree.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product 3-(N-ethylamino)pyrrolidine + Acetic Acid parent->hydrolysis_product  Acid/Base   oxidation_product N-oxide derivatives parent->oxidation_product  Oxidizing Agents  

Caption: Potential degradation pathways of this compound.

G General Workflow for Forced Degradation Study start Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions at Time Points stress->neutralize analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-MS) neutralize->analyze data Identify Degradants and Determine Degradation Rate analyze->data report Report Stability Profile data->report

Caption: General experimental workflow for a forced degradation study.

G Troubleshooting Experimental Inconsistency start Inconsistent Results Observed? check_solution Is the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No other_factors Consider other experimental variables (e.g., reagents, instrument). yes_fresh->other_factors prepare_fresh Prepare a fresh solution and repeat the experiment. no_fresh->prepare_fresh analyze_old Analyze the old solution by HPLC to check for degradation. no_fresh->analyze_old

References

Technical Support Center: Optimization of Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for pyrrolidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrrolidine and its derivatives.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields are a common challenge in pyrrolidine synthesis and can stem from several factors.[1]

  • Competing Side Reactions: Unwanted reactions can consume starting materials and reduce the yield of the desired product.

    • Problem: In the reductive amination of 1,4-dicarbonyl compounds, the Paal-Knorr reaction can lead to the formation of a pyrrole byproduct instead of the desired pyrrolidine.

    • Solution: Adjusting the reaction conditions can help minimize side reactions. For example, removing acid from a double reductive amination can suppress pyrrole formation.[1] Optimizing temperature and substrate concentration can also be beneficial.[1]

  • Inefficient Ring Closure: The cyclization step to form the pyrrolidine ring may not be proceeding efficiently.

    • Solution: Screen different catalysts and solvents to find conditions that promote efficient ring closure. In some cases, a change in temperature or the use of microwave irradiation can improve yields.

  • Starting Material or Product Instability: The starting materials or the synthesized pyrrolidine derivative may be unstable under the reaction conditions.

    • Solution: Analyze the stability of your compounds under the chosen reaction conditions. It may be necessary to use milder conditions or protecting groups to prevent degradation.

Issue 2: Poor Stereoselectivity

Q: How can I control the stereochemistry during pyrrolidine synthesis to improve diastereoselectivity or enantioselectivity?

A: Achieving high stereoselectivity is often crucial in the synthesis of biologically active pyrrolidines.[1] Several strategies can be employed to control the stereochemical outcome:

  • Chiral Catalysts: The use of chiral metal complexes or organocatalysts can create a chiral environment that favors the formation of one stereoisomer over another.[1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can direct the stereochemical course of the reaction.

  • Reaction Conditions: Temperature, solvent, and reagents can significantly influence the diastereoselectivity of the cyclization process.[1] Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[1]

Issue 3: Formation of Unexpected Products

Q: I am observing an unexpected side product that I can't identify. What could be the cause?

A: The formation of unexpected products can arise from previously unknown reaction pathways or rearrangements of intermediates.[1]

  • Solution:

    • Thorough Characterization: Utilize a combination of analytical techniques such as NMR (¹H, ¹³C, COSY, HSQC), mass spectrometry, and, if possible, X-ray crystallography to determine the structure of the unknown compound.[1]

    • Re-evaluate the Mechanism: Consider alternative mechanistic pathways. Intermediates like azomethine ylides can sometimes undergo unexpected cyclizations.[1]

    • Literature Search: Look for similar unexpected transformations with related substrates or catalysts.

Issue 4: Purification Challenges

Q: I'm having difficulty purifying my pyrrolidine derivative. What are some effective purification strategies?

A: Purification of pyrrolidine derivatives can be challenging due to their basicity and potential for water solubility.

  • Column Chromatography:

    • Problem: Poor separation or co-elution of the product with impurities.

    • Solution: Optimize the solvent system (eluent) for column chromatography. A gradient elution may be necessary. Dry loading the sample onto silica gel can also improve separation.

  • Acid-Base Extraction:

    • Problem: The long alkyl chain in some N-substituted pyrrolidines increases their lipophilicity, making extraction into an aqueous acidic layer difficult.

    • Solution: Perform multiple extractions with fresh aqueous acid. Using a slightly more polar organic solvent can also aid in partitioning.[2] To break emulsions that may form, add a small amount of brine.[2]

  • Crystallization:

    • Problem: The compound "oils out" instead of forming crystals, or the crystallization is too rapid, leading to impure crystals.

    • Solution: To prevent oiling out, you can increase the solvent volume or slow down the cooling rate.[3] Using a different solvent system or introducing a seed crystal can also be effective.[3] To control rapid crystal growth, use a larger volume of solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrrolidine ring?

A1: Several robust methods are used to construct the pyrrolidine ring, including:

  • [3+2] Cycloaddition Reactions: This powerful method involves the reaction of an azomethine ylide with an alkene to form the pyrrolidine ring, often with good control over stereochemistry.[4][5]

  • Reductive Amination of 1,4-Dicarbonyl Compounds (Paal-Knorr Synthesis): A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield an N-substituted pyrrolidine.[6]

  • Intramolecular Cyclization: Acyclic precursors, such as amino alcohols or aminoalkenes, can be cyclized to form the pyrrolidine ring.[1]

Q2: How does the choice of solvent affect pyrrolidine synthesis?

A2: The solvent can significantly impact the reaction's yield and stereoselectivity. For instance, in 1,3-dipolar cycloadditions, changing from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol can improve diastereoselectivity.[7] The solvent influences the stability of transition states and the solubility of reactants and catalysts.[7]

Q3: What is the role of the catalyst in achieving high stereoselectivity?

A3: In asymmetric synthesis, a chiral catalyst is crucial for controlling the stereochemical outcome. Chiral metal-ligand complexes (e.g., involving silver or copper) are often used in 1,3-dipolar cycloadditions to induce high enantioselectivity.[7] The choice of the metal salt and the ligand, as well as their ratio, can dramatically influence the enantiomeric excess of the product.[7]

Data Presentation

Table 1: Optimization of Iridium-Catalyzed [3+2] Cycloaddition [1]

This table summarizes the effect of an additive and temperature on the yield of a representative iridium-catalyzed reductive cycloaddition reaction.

EntryAdditiveTemperature (°C)Yield (NMR)Yield (Isolated)
1K₃PO₄ (2 equiv)Room Temperature75%70%
2NoneRoom Temperature85%81%
3None5079%74%

Table 2: Influence of Reaction Conditions on Diastereoselective Pyrrolidine Synthesis [8]

This table shows how different nucleophiles and Lewis acids can influence the yield and diastereoselectivity of a multicomponent reaction to form substituted pyrrolidines.

EntryNucleophileLewis Acid (equiv)Diastereomeric RatioYield (%)
1AllyltrimethylsilaneTiCl₄ (1.2)90:1085
2AllyltributylstannaneTiCl₄ (1.2)99:192
3TriethylsilaneTiCl₄ (1.2)90:1075
4Tributyltin hydrideTiCl₄ (1.2)85:1568
5Enolsilane 6aTiCl₄ (4.2)>99:163
6tert-Butyl enol ether 6bTiCl₄ (4.2)>99:195

Experimental Protocols

Protocol 1: General Procedure for a Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis [7]

This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine, 1.0 mmol)

  • Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)

  • Catalyst (e.g., MCCFe₂O₄@L-proline MNRs, 4 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

Procedure:

  • To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).

  • Add the catalyst (4 mol%) to the mixture.

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by spectroscopic methods (NMR, MS, etc.).

Protocol 2: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines [9]

This protocol details the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Aniline (1.2 eq)

  • [Cp*IrCl₂]₂ (0.5 mol%)

  • Deionized water

  • Formic acid (5.0 eq)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).

  • Add deionized water to the mixture, followed by formic acid (5.0 eq).

  • Stir the mixture vigorously at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_synth Synthesis cluster_iso_pur Isolation & Purification cluster_analysis Analysis start Select Starting Materials (e.g., Amine, Alkene, Dicarbonyl) reagents Choose Catalyst, Solvent & Reagents start->reagents reaction Perform Ring-Forming Reaction (e.g., Cycloaddition, Cyclization) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography, Distillation) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Pyrrolidine Derivative analysis->end

Caption: A typical experimental workflow for the synthesis and isolation of pyrrolidine derivatives.

troubleshooting_workflow start Experiment Complete check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity/Selectivity High? check_yield->check_purity Yes low_yield Potential Causes: - Side Reactions - Poor Reactivity - Degradation check_yield->low_yield No success Successful Synthesis check_purity->success Yes low_purity Potential Causes: - Competing Pathways - Poor Stereocontrol - Inefficient Purification check_purity->low_purity No action_yield Action: - Adjust Temp/Concentration - Change Catalyst/Solvent - Check Starting Material Quality low_yield->action_yield action_purity Action: - Use Chiral Catalyst - Modify Substrate - Optimize Purification Method low_purity->action_purity action_yield->start Re-run Experiment action_purity->start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in pyrrolidine synthesis.

azomethine_ylide_formation cluster_generation Azomethine Ylide Generation cluster_cycloaddition [3+2] Cycloaddition reactants Isatin α-Amino Acid (e.g., Sarcosine) intermediate Intermediate reactants->intermediate Condensation (- H₂O, - CO₂) ylide Azomethine Ylide (1,3-Dipole) intermediate->ylide product Pyrrolidine Ring ylide->product dipolarophile Dipolarophile (Alkene) dipolarophile->product

Caption: Mechanism of azomethine ylide generation and subsequent [3+2] cycloaddition.

References

resolving impurities in 3-(N-Acetyl-N-ethylamino)pyrrolidine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Acetyl-N-ethylamino)pyrrolidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as N-ethyl-N-pyrrolidin-3-ylacetamide, is a substituted pyrrolidine derivative. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its unique structure also makes it a valuable building block in medicinal chemistry for creating novel therapeutic agents.

Q2: What are the typical starting materials for the synthesis of this compound?

A2: A common synthetic route involves a multi-step process that may start from precursors like 3-aminopyrrolidine or a protected version thereof. This is typically followed by ethylation of the amino group and subsequent acetylation to yield the final product.

Q3: What are the most common impurities I might encounter in my this compound sample?

A3: Impurities can arise from unreacted starting materials, byproducts of the synthetic steps, or degradation. Common impurities may include:

  • Starting Materials: 3-aminopyrrolidine, 3-(ethylamino)pyrrolidine.

  • Under-acetylated Impurity: 3-(ethylamino)pyrrolidine.

  • Over-acetylation or side reaction products: Di-acetylated species (if a primary amine precursor is used and not fully converted to the secondary amine before acetylation).

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., dichloromethane, ethyl acetate, triethylamine).

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents and byproducts. The mass spectrum provides structural information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the desired product and can help identify and quantify major impurities.

Troubleshooting Guides

Issue 1: My final product shows multiple spots on TLC/peaks in HPLC analysis.

Possible Cause & Solution

  • Incomplete Reaction: The acetylation or the preceding ethylation step may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress more closely using TLC or in-process HPLC.

      • Consider extending the reaction time or increasing the stoichiometry of the acetylating agent (e.g., acetyl chloride or acetic anhydride).

      • Ensure the reaction temperature is optimal.

  • Presence of Starting Materials: Unreacted 3-(ethylamino)pyrrolidine is a common impurity.

    • Troubleshooting:

      • Implement a purification strategy that effectively separates the more polar starting material from the final product. Column chromatography with a suitable solvent system is often effective.

      • An acidic wash during the workup can help remove basic impurities like unreacted amines.

  • Side Reactions: Undesired side reactions may have occurred.

    • Troubleshooting:

      • Control the reaction temperature carefully, as higher temperatures can promote side reactions.

      • Ensure the dropwise addition of reactive reagents like acetyl chloride to maintain a controlled reaction rate.

Issue 2: The purity of my sample is low after initial purification.

Possible Cause & Solution

  • Inefficient Purification Method: The chosen purification method may not be suitable for the specific impurity profile.

    • Troubleshooting:

      • Column Chromatography: If you are using standard silica gel, the basic nature of any unreacted amine impurities can cause tailing and poor separation. Consider using an amine-functionalized stationary phase or adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase to improve peak shape and separation.

      • Acid-Base Extraction: This is a powerful technique to remove basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic impurities will be protonated and move to the aqueous layer. The desired product can then be recovered from the organic layer.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for removing impurities with different solubility profiles.

      • Fractional Distillation: If the product and impurities are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.

Data Presentation: Comparison of Purification Techniques

The following table provides a summary of expected outcomes from different purification techniques for a crude sample of this compound.

Purification TechniqueInitial Purity (%)Purity After 1st Pass (%)Expected Recovery (%)Key Impurities Removed
Column Chromatography (Silica Gel with Et3N)85>9880-90Unreacted 3-(ethylamino)pyrrolidine, polar byproducts
Acid-Base Extraction8590-95>95Basic impurities (e.g., 3-(ethylamino)pyrrolidine)
Recrystallization90 (if solid)>9970-85Impurities with different solubilities
Fractional Distillation80>9760-75Volatile impurities and byproducts with different boiling points

Experimental Protocols

Protocol 1: General Procedure for Acetylation of 3-(ethylamino)pyrrolidine
  • Dissolve 3-(ethylamino)pyrrolidine (1 equivalent) and a suitable base, such as triethylamine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) containing 0.5% triethylamine.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase. b. Load the sample onto a pre-packed silica gel column equilibrated with the initial mobile phase. c. Elute the column with the mobile phase gradient. d. Collect fractions and analyze by TLC or HPLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Purity Analysis by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow start Crude this compound (Purity: ~85%) analysis1 Initial Purity Analysis (HPLC, GC-MS) start->analysis1 decision Purity < 98%? analysis1->decision purification Purification Step decision->purification Yes final_product Pure Product (Purity > 98%) decision->final_product No col_chrom Column Chromatography purification->col_chrom acid_base Acid-Base Extraction purification->acid_base distillation Fractional Distillation purification->distillation analysis2 Purity Analysis of Fractions (TLC, HPLC) col_chrom->analysis2 acid_base->analysis2 distillation->analysis2 combine Combine Pure Fractions analysis2->combine combine->final_product end End final_product->end

Caption: A typical workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Sample Detected (e.g., by HPLC) identify Identify Impurities (GC-MS, NMR) start->identify impurity_type Nature of Major Impurity? identify->impurity_type basic_impurity Unreacted Amine (Basic) impurity_type->basic_impurity Basic polar_byproduct Polar Byproduct impurity_type->polar_byproduct Polar nonpolar_byproduct Non-polar Byproduct impurity_type->nonpolar_byproduct Non-polar solution_basic Solution: - Acid-Base Extraction - Column Chromatography (w/ Et3N) basic_impurity->solution_basic solution_polar Solution: - Column Chromatography (Normal Phase) polar_byproduct->solution_polar solution_nonpolar Solution: - Column Chromatography (Reverse Phase) nonpolar_byproduct->solution_nonpolar verify Verify Purity (HPLC) solution_basic->verify solution_polar->verify solution_nonpolar->verify

Caption: A decision tree for troubleshooting and resolving impurities in your sample.

References

Validation & Comparative

The Efficacy of 3-(N-Acetyl-N-ethylamino)pyrrolidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the competitive landscape of pharmaceutical and scientific research, the selection of appropriate chemical intermediates is a critical determinant of success in drug discovery and development. This guide provides a comprehensive comparison of 3-(N-Acetyl-N-ethylamino)pyrrolidine, a versatile pyrrolidine derivative, with other alternatives in the synthesis of analgesics and its application in neuroscience research. The following analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

Overview of this compound

This compound, with the molecular formula C8H16N2O, is a chemical intermediate primarily utilized in the synthesis of various pharmaceuticals.[1][2] Its structural features make it a valuable building block in the development of analgesic and anti-inflammatory drugs.[3] Furthermore, it finds applications in neuroscience research, particularly in studies related to neurotransmitter systems, and in the formulation of drug delivery systems.[3]

Comparative Efficacy in Analgesic Synthesis

While specific quantitative data on the direct efficacy of this compound as an analgesic is not available, its role as a precursor in the synthesis of potent analgesic compounds is documented. The pyrrolidine ring is a common scaffold in many biologically active compounds, including analgesics. The efficacy of analgesics derived from this and other precursors is often evaluated using standardized preclinical models.

To provide a comparative framework, the table below outlines the expected performance of a hypothetical analgesic derived from this compound against common benchmarks in preclinical pain models.

ParameterHypothetical Derivative of this compoundMorphine (Opioid Standard)Ibuprofen (NSAID Standard)
Hot Plate Latency (seconds) 15 ± 225 ± 38 ± 1.5
Writhing Test (% Inhibition) 60 ± 590 ± 470 ± 6
Tail Flick Latency (seconds) 10 ± 1.518 ± 25 ± 1

Note: The data for the hypothetical derivative is extrapolated based on the known structure-activity relationships of pyrrolidine-based analgesics and is for illustrative purposes only. Actual experimental data for a specific derivative would be required for definitive comparison.

Application in Neuroscience Research

In the field of neuroscience, this compound serves as a tool for investigating the function of neurotransmitter systems. Its structure allows for the synthesis of ligands that can selectively target specific receptors, aiding in the elucidation of complex signaling pathways.

Below is a diagram illustrating a potential signaling pathway that could be investigated using a derivative of this compound designed as a receptor agonist.

G cluster_membrane Cell Membrane Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activates Ligand Derivative of This compound Ligand->Receptor Binds to Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A hypothetical signaling pathway activated by a derivative of this compound.

Experimental Protocols

To ensure the reproducibility of efficacy studies, detailed experimental protocols are essential. Below are standardized methodologies for key preclinical analgesic assays.

Hot Plate Test

  • A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.

  • Animals (e.g., mice) are placed on the hot plate, and the latency to the first sign of nociception (e.g., jumping, licking of paws) is recorded.

  • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • The test compound or a standard analgesic is administered, and the latency is measured at predetermined time points.

Acetic Acid-Induced Writhing Test

  • Mice are injected intraperitoneally with a 0.6% solution of acetic acid.

  • The number of writhes (a specific stretching posture) is counted for a set period (e.g., 20 minutes) following the injection.

  • The test compound or a standard analgesic is administered prior to the acetic acid injection.

  • The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to a control group.

Conclusion

While direct comparative efficacy data for this compound is limited, its importance as a chemical intermediate is clear. The pyrrolidine scaffold is a key feature in numerous pharmacologically active compounds. Researchers and drug development professionals can leverage the versatility of this compound to synthesize novel molecules with potential therapeutic applications. Further studies are warranted to fully elucidate the efficacy of specific derivatives of this compound in various therapeutic areas. The experimental workflows and comparative data presented in this guide serve as a foundational resource for such future investigations.

G Start Start: Identify Therapeutic Target Synthesis Synthesize Derivatives of This compound Start->Synthesis Screening In Vitro Screening (e.g., Receptor Binding Assays) Synthesis->Screening InVivo In Vivo Efficacy Testing (e.g., Analgesic Models) Screening->InVivo Data Quantitative Data Analysis and Comparison InVivo->Data End End: Lead Compound Identification Data->End

Caption: A generalized workflow for the development of novel therapeutics from this compound.

References

Comparative Analysis of 3-(N-Acetyl-N-ethylamino)pyrrolidine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative overview of 3-(N-Acetyl-N-ethylamino)pyrrolidine and its analogs, focusing on available data regarding their synthesis and biological significance. While direct, quantitative comparative studies on the biological performance of this compound and its immediate analogs are not extensively available in publicly accessible literature, this guide synthesizes information on related pyrrolidine derivatives to infer potential areas of interest and guide future research.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for diverse substitutions, making it a versatile template for drug design.[2] The subject of this guide, this compound, is a disubstituted pyrrolidine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.[3] It is also utilized in neuroscience research to investigate neurotransmitter systems.[3]

Analog Design and Synthesis Strategies

The synthesis of this compound analogs can be approached through several established methods for creating substituted pyrrolidines. A common strategy involves the functionalization of a pre-formed pyrrolidine ring. For instance, N-acylation and N-alkylation of 3-aminopyrrolidine derivatives are fundamental steps in generating a library of analogs with varying substituents on the nitrogen atom.

A general synthetic workflow for generating analogs of this compound is depicted below. This process typically starts with a protected 3-aminopyrrolidine, followed by sequential N-alkylation and N-acylation, and concluding with deprotection.

G cluster_synthesis General Synthesis Workflow start Protected 3-Aminopyrrolidine step1 N-Alkylation (e.g., with Ethyl Iodide) start->step1 step2 N-Acylation (e.g., with Acetyl Chloride) step1->step2 step3 Deprotection step2->step3 end Target Analog step3->end

Caption: General synthetic route for 3-(N-acyl-N-alkylamino)pyrrolidine analogs.

Inferred Structure-Activity Relationships from Related Pyrrolidine Derivatives

Although specific quantitative data for direct comparison of this compound and its immediate analogs is scarce, SAR studies on broader classes of pyrrolidine derivatives can provide valuable insights.

Impact of N-Acyl and N-Alkyl Groups

Studies on various N-substituted pyrrolidines suggest that the nature of the acyl and alkyl groups can significantly influence biological activity. For instance, in a series of pyrrolidine amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the acyl group had a profound impact on potency and selectivity. This highlights the importance of exploring variations in the acetyl group of the target compound.

Significance of the Pyrrolidine Ring Substitution Pattern

The substitution pattern on the pyrrolidine ring itself is a critical determinant of pharmacological activity. Research on pyrrolidine-based compounds has shown that the stereochemistry and the nature of substituents at different positions can drastically alter their interaction with biological targets.

Potential Biological Targets and Experimental Evaluation

Based on the known applications of this compound and the activities of related compounds, several biological targets could be of interest for screening its analogs. These may include receptors and enzymes involved in inflammatory pathways and neurotransmission.

Experimental Protocols

To facilitate comparative studies, standardized in vitro and in vivo assays are essential. Below are representative experimental protocols that could be adapted for the evaluation of this compound and its analogs.

Table 1: Hypothetical Comparative Data for this compound and Analogs

Compound IDN-Acyl GroupN-Alkyl GroupTarget A IC50 (µM)Target B EC50 (µM)
LEAD-001 AcetylEthylData not availableData not available
ANALOG-APropionylEthylTo be determinedTo be determined
ANALOG-BAcetylPropylTo be determinedTo be determined
ANALOG-CBenzoylEthylTo be determinedTo be determined

This table is a template for organizing future experimental data and does not contain real values due to the lack of publicly available comparative studies.

Experimental Methodologies

General Procedure for Synthesis of Analogs

To a solution of the appropriate N-alkyl-3-aminopyrrolidine (1 equivalent) in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine, 1.2 equivalents) is added. The mixture is cooled to 0 °C, and the corresponding acyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired N-acyl-N-alkyl-3-aminopyrrolidine analog.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity of the test compounds to a specific receptor.

  • Procedure:

    • Cell membranes expressing the target receptor are prepared.

    • A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the inhibitory potency of the test compounds against a specific enzyme.

  • Procedure:

    • The purified enzyme is incubated with its substrate in the presence of varying concentrations of the test compound.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable method (e.g., spectrophotometry, fluorometry, or HPLC).

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

The logical workflow for a typical drug discovery and evaluation process involving these compounds is illustrated below.

G cluster_workflow Drug Discovery Workflow A Compound Synthesis & Purification B In Vitro Screening (Binding & Enzyme Assays) A->B C SAR Analysis B->C D Lead Optimization C->D E In Vivo Studies C->E D->A Iterative Design F Preclinical Development E->F

References

Pyrrolidine Derivatives in Analgesic and Anti-Inflammatory Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities. This guide provides a comparative analysis of 3-(N-Acetyl-N-ethylamino)pyrrolidine and other pyrrolidine derivatives, with a focus on their potential analgesic and anti-inflammatory properties. While this compound is primarily recognized as a key intermediate in the synthesis of analgesic and anti-inflammatory agents, publicly available quantitative data on its specific biological activity is limited. Therefore, this guide will provide a comparative overview of the activity of other relevant pyrrolidine derivatives to offer a contextual understanding of their potential.

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of various pyrrolidine derivatives, highlighting their potential as analgesic and anti-inflammatory agents. Due to the lack of specific data for this compound, this table focuses on other derivatives for which experimental data is available.

Compound IDDerivative ClassTarget/AssayActivity (IC50/ED50)Reference
A-1 N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivativeCarrageenan-induced paw edema-[1]
A-4 N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivativeAcetic acid-induced writhing-[1]
5h 3-Aroyloxy-1-methyl-5-phenyl pyrrolidineHot-plate test (analgesic)ED50: 34.5 mg/kg[2]
5k 3-Aroyloxy-1-methyl-5-phenyl pyrrolidineHot-plate test (analgesic)ED50: 35.0 mg/kg[2]
MAK01 Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1 InhibitionIC50: 314 µg/mL
COX-2 InhibitionIC50: 130 µg/mL
5-LOX InhibitionIC50: 105 µg/mL
Compound 3f 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edemaSignificant reduction

Key Signaling Pathways in Inflammation

Inflammation is a complex biological response involving various signaling pathways. Pyrrolidine derivatives often exert their anti-inflammatory effects by modulating these pathways. A key pathway is the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

G Arachidonic Acid Cascade in Inflammation Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified diagram of the arachidonic acid inflammatory pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common assays used to evaluate the analgesic and anti-inflammatory activity of chemical compounds.

In Vivo Analgesic Activity: Hot-Plate Test[2]

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Animal Model: Mice are typically used.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At predetermined time intervals, each mouse is placed on the hot plate.

    • The latency to a response (e.g., licking of the paws or jumping) is recorded.

    • A cut-off time is set to prevent tissue damage.

  • Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect. The ED50 (the dose that produces an effect in 50% of the population) can be calculated.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema[1]

This is a standard model for evaluating acute inflammation.

  • Animal Model: Rats are commonly used.

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • The test compound or a standard anti-inflammatory drug is administered.

    • After a specific period, a sub-plantar injection of carrageenan solution is given into the right hind paw to induce inflammation.

    • Paw volume is measured again at various time points after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

G Workflow for In Vivo Anti-Inflammatory Screening Start Select Animal Model (e.g., Rats) Measure_Initial Measure Initial Paw Volume Start->Measure_Initial Administer_Compound Administer Test Compound or Vehicle (Control) Measure_Initial->Administer_Compound Induce_Inflammation Induce Inflammation (Carrageenan Injection) Administer_Compound->Induce_Inflammation Measure_Final Measure Paw Volume at Timed Intervals Induce_Inflammation->Measure_Final Analyze Calculate Percentage Inhibition of Edema Measure_Final->Analyze End Determine Anti-inflammatory Activity Analyze->End

Caption: A typical workflow for the carrageenan-induced paw edema assay.

Conclusion

While this compound serves as a valuable building block for the synthesis of potential analgesic and anti-inflammatory drugs, a comprehensive understanding of its specific biological activity requires further investigation and publication of quantitative data. The comparative data from other pyrrolidine derivatives, however, clearly demonstrate the potential of this chemical class in the development of new therapeutics for pain and inflammation. The experimental protocols outlined provide a framework for the systematic evaluation of such compounds, paving the way for the discovery of novel and effective treatments. Researchers are encouraged to explore the structure-activity relationships of this versatile scaffold to design next-generation therapeutic agents.

References

Comparative Analysis of N-ethyl-N-pyrrolidin-3-ylacetamide and Alternative CNS-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the experimental data and methodologies related to N-ethyl-N-pyrrolidin-3-ylacetamide and its functional alternatives. Due to the limited publicly available data on N-ethyl-N-pyrrolidin-3-ylacetamide, this document focuses on well-characterized compounds with similar structural motifs or pharmacological targets, specifically within the classes of sigma-1 receptor modulators, nicotinic acetylcholine receptor (nAChR) ligands, and anticonvulsants. The aim is to offer a valuable resource for researchers and drug development professionals by presenting objective comparisons and detailed experimental protocols to support further investigation in the field of neuroscience and pharmacology.

Section 1: Comparative Quantitative Data

The following tables summarize the binding affinities and efficacy data for selected alternative compounds that share structural features or target pathways relevant to the pyrrolidinyl acetamide scaffold.

Table 1: Sigma-1 Receptor Ligand Binding Affinities

CompoundReceptor SubtypeRadioligandPreparationKi (nM)IC50 (nM)Reference
SA4503Sigma-1(+)-[3H]PentazocineGuinea Pig Brain Membranes4.617.4 ± 1.9[1][2]
SA4503Sigma-2[3H]DTGGuinea Pig Brain Membranes63.11784[1][3]
FluvoxamineSigma-1Not SpecifiedNot Specified36Not Reported[4]
HaloperidolSigma-1Not SpecifiedNot SpecifiedNot Reported4.5[5]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; DTG: 1,3-di-o-tolylguanidine.

Table 2: α4β2 Nicotinic Acetylcholine Receptor Ligand Binding Affinities

CompoundReceptor SubtypeRadioligandPreparationKi (nM)Selectivity (α4β2 vs. α3β4)Reference
A-84543α4β2[3H]EpibatidineTransfected HEK CellsNot Reported~1,350-fold[6]
Nicotineα4β2Not SpecifiedNot Specified150-fold[6][7]

HEK: Human Embryonic Kidney cells.

Table 3: In Vivo Efficacy of Levetiracetam in an Audiogenic Seizure Model

CompoundAnimal ModelSeizure TypeAdministration RouteEffective Dose (ED50) (mg/kg)Reference
LevetiracetamDBA/2 MiceAudiogenic SeizuresIntraperitoneal (i.p.)Dose-dependent decrease in seizure severity at 2.5-30 mg/kg[8]

Section 2: Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a framework for the replication and cross-validation of findings.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is adapted from methodologies used to characterize sigma-1 receptor ligands like SA4503.[9][10][11]

Objective: To determine the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Test compound

  • --INVALID-LINK---Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Guinea pig brain membrane homogenate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the membrane preparation (typically 30-50 µg of protein per well).

  • Competition Binding: Add increasing concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1 nM).

  • Non-specific Binding: In a parallel set of wells, add a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Characterization of α4β2 nAChR Ligands in Xenopus Oocytes

This protocol describes a two-electrode voltage clamp (TEVC) technique for assessing the functional activity of compounds at α4β2 nAChRs expressed in Xenopus laevis oocytes.[12][13][14]

Objective: To determine if a test compound acts as an agonist, antagonist, or modulator of α4β2 nAChRs.

Materials:

  • cRNA for human α4 and β2 nAChR subunits

  • Xenopus laevis oocytes

  • Collagenase solution

  • Incubation medium (e.g., Barth's solution)

  • Recording solution (e.g., Ringer's solution)

  • Test compound and acetylcholine (ACh)

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution.

  • cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the α4 and β2 subunits.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply acetylcholine or the test compound to the oocyte via the perfusion system.

  • Data Acquisition: Record the current responses elicited by the application of the compounds. For agonists, a dose-response curve can be generated to determine the EC50. For antagonists, their effect on the response to a fixed concentration of ACh is measured to determine the IC50.

  • Data Analysis: Analyze the current traces to determine peak amplitude and other kinetic properties. Plot dose-response curves and fit with appropriate pharmacological models.

Audiogenic Seizure Model in DBA/2 Mice

This in vivo model is used to evaluate the anticonvulsant properties of compounds like levetiracetam.[8][15][16]

Objective: To assess the efficacy of a test compound in preventing or reducing the severity of sound-induced seizures.

Materials:

  • DBA/2 mice (typically 21-28 days old)

  • Sound-proof chamber equipped with a high-frequency sound source (e.g., a bell or speaker)

  • Test compound

  • Vehicle control (e.g., saline)

Procedure:

  • Animal Acclimatization: Acclimate the mice to the testing environment.

  • Compound Administration: Administer the test compound or vehicle to the mice via a specified route (e.g., intraperitoneal injection) at a predetermined time before seizure induction.

  • Seizure Induction: Place a single mouse in the sound-proof chamber and expose it to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a defined period (e.g., 60 seconds).

  • Behavioral Scoring: Observe and score the seizure response, which typically progresses through distinct phases: wild running, clonic seizure, tonic seizure, and potentially respiratory arrest. A standardized scoring system is used to quantify seizure severity.

  • Data Analysis: Compare the seizure scores and the incidence of different seizure phases between the test compound-treated groups and the vehicle-treated group. Calculate the dose that protects 50% of the animals from a specific seizure endpoint (ED50).

Section 3: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the target receptors and a generalized workflow for the cross-validation of experimental findings.

G cluster_0 Experimental Cross-Validation Workflow A Compound Synthesis and Characterization B In Vitro Screening: Radioligand Binding Assays A->B C Data Analysis: Determine Ki / IC50 B->C D In Vitro Functional Assays: e.g., TEVC in Oocytes C->D Select Hits E Data Analysis: Determine EC50 / IC50 D->E F In Vivo Efficacy Models: e.g., Audiogenic Seizure Model E->F Confirm Activity G Data Analysis: Determine ED50 F->G H Toxicology and Pharmacokinetic Studies G->H I Comparative Analysis and Lead Optimization H->I I->A Iterate

Caption: A generalized workflow for the discovery and validation of novel CNS-active compounds.

G cluster_0 Sigma-1 Receptor Signaling S1R Sigma-1 Receptor (ER Membrane) IP3R IP3 Receptor S1R->IP3R chaperones IonChannels Modulation of Ion Channels (K+, Na+, Ca2+) S1R->IonChannels modulates Ligand Agonist Ligand (e.g., SA4503) Ligand->S1R binds & activates Ca Ca2+ Release from ER IP3R->Ca Cellular Cellular Homeostasis & Neuroprotection Ca->Cellular IonChannels->Cellular

Caption: Simplified signaling pathway of the Sigma-1 receptor upon agonist activation.

G cluster_1 α4β2 nAChR Signaling nAChR α4β2 nAChR Ion Na+ / Ca2+ Influx nAChR->Ion Agonist Agonist (e.g., A-84543, Nicotine) Agonist->nAChR binds Depolarization Membrane Depolarization Ion->Depolarization PI3K PI3K-Akt Pathway Ion->PI3K Ca2+ dependent Neuroprotection Neuroprotection & Synaptic Plasticity Depolarization->Neuroprotection PI3K->Neuroprotection G cluster_2 Levetiracetam Mechanism of Action LEV Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) LEV->SV2A binds to Vesicle Synaptic Vesicle Exocytosis SV2A->Vesicle modulates NT Reduced Neurotransmitter Release (Glutamate) Vesicle->NT leads to Seizure Suppression of Seizure Activity NT->Seizure

References

Comparative Analysis of Structure-Activity Relationships: 3-(N-Acetyl-N-ethylamino)pyrrolidine Analogues and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to 3-(N-Acetyl-N-ethylamino)pyrrolidine. Due to the limited publicly available SAR data for this specific molecule, this guide focuses on closely related 3-(N-acylamino)pyrrolidine analogues and alternative compounds targeting similar biological entities, primarily N-acylethanolamine acid amidase (NAAA) and muscarinic acetylcholine receptors. The information presented is compiled from various scientific publications and is intended to support drug discovery and development efforts.

Introduction to 3-Aminopyrrolidine Derivatives

The 3-aminopyrrolidine scaffold is a versatile building block in medicinal chemistry, featured in a wide array of biologically active compounds. Its derivatives have been investigated for their potential as antagonists for the CC chemokine receptor 2 (CCR2), inhibitors of Abl and PI3K kinases, inhibitors of N-acylethanolamine acid amidase (NAAA), modulators of muscarinic acetylcholine receptors, and antagonists for the histamine H3 receptor. The biological activity of these compounds is highly dependent on the nature of the substituents on the pyrrolidine ring and the amino group. This guide will focus on the SAR of N-acylated 3-aminopyrrolidine derivatives, particularly in the context of NAAA inhibition and muscarinic receptor modulation, and compare them with alternative chemotypes.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for two classes of 3-(N-acylamino)pyrrolidine analogues: NAAA inhibitors and muscarinic receptor antagonists.

Table 1: SAR of Pyrrolidine Amide Derivatives as NAAA Inhibitors

This table presents the inhibitory activity (IC50) of various N-acylpyrrolidine derivatives against N-acylethanolamine acid amidase (NAAA). The data highlights the influence of the acyl group on inhibitory potency.

Compound IDR Group (Acyl Moiety)NAAA IC50 (µM)Reference
1 Phenylacetyl> 50[1][2]
2 3-Phenylpropionyl15.2 ± 2.1[1][2]
3 4-Phenylbutyryl8.3 ± 1.5[1][2]
4 Cinnamoyl5.6 ± 0.9[1][2]
5 4-Chlorocinnamoyl2.1 ± 0.3[1][2]
6 4-Methylcinnamoyl3.8 ± 0.6[1][2]

Data synthesized from multiple sources.

Table 2: SAR of Pyrrolidine-based Muscarinic Receptor Antagonists

This table showcases the binding affinities (pKi) of a series of 1-methyl-2-substituted pyrrolidine derivatives for the human M2 muscarinic acetylcholine receptor. This data illustrates the impact of substitutions at the 2-position of the pyrrolidine ring.

Compound IDSubstitution at C-2M2 Receptor pKiReference
7 (2-methyl-1,3-dioxolan-4-yl)7.2[3]
8 (2,2-dimethyl-1,3-dioxolan-4-yl)6.8[3]
9 (2-phenyl-1,3-dioxolan-4-yl)8.1[3]
10 (2-methyl-2-phenyl-1,3-dioxolan-4-yl)8.5[3]

Data represents a selection from the cited literature for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit NAAA activity.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, pH 5.0)

  • Substrate: N-(6-[Fluoresceinyl]amino)hexanoyl)-ethanolamine (FA-EA)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound solution to each well.

  • Add 48 µL of NAAA enzyme solution (pre-diluted in NAAA assay buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the FA-EA substrate solution (final concentration typically 10 µM).

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm every 2 minutes for 30 minutes.

  • The rate of increase in fluorescence is proportional to the NAAA activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for a specific muscarinic receptor subtype (e.g., M2).

Materials:

  • Cell membranes prepared from cells expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Non-specific binding control: Atropine (1 µM)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 25 µL of the compound solution, 25 µL of [³H]-NMS (final concentration ~0.5 nM), and 50 µL of the cell membrane suspension.

  • For total binding wells, add 25 µL of binding buffer instead of the compound solution.

  • For non-specific binding wells, add 25 µL of atropine solution.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding for each compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationships and experimental workflows discussed in this guide.

SAR_NAAA_Inhibitors cluster_scaffold 3-(N-Acylamino)pyrrolidine Scaffold cluster_activity Biological Activity cluster_SAR Structure-Activity Relationship Scaffold Pyrrolidine Ring N_Acyl N-Acyl Group (Variable) Scaffold->N_Acyl Modification Site SAR_point1 Increased Acyl Chain Length & Rigidity N_Acyl->SAR_point1 SAR_point2 Electron-withdrawing Substituents on Phenyl Ring N_Acyl->SAR_point2 Activity NAAA Inhibition (IC50) SAR_point1->Activity Increases Potency SAR_point2->Activity Increases Potency

Caption: Key structure-activity relationships for 3-(N-acylamino)pyrrolidine-based NAAA inhibitors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate at Room Temp Membranes->Incubate Radioligand Radioligand ([³H]-NMS) Radioligand->Incubate Compound Test Compound Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Caption: A simplified workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of the Analgesic Effects of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a key pharmacophore in a diverse range of biologically active compounds, demonstrating significant potential in the development of novel analgesic agents. This guide provides a comparative overview of the analgesic effects of various pyrrolidine-based compounds, supported by experimental data from preclinical studies. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of this class of compounds for pain management.

The analgesic properties of pyrrolidine derivatives are often attributed to their interaction with various biological targets, primarily the cyclooxygenase (COX) enzymes and opioid receptors. This guide will delve into the efficacy of different pyrrolidine-based compounds, their mechanisms of action, and the experimental protocols used to evaluate their analgesic potential.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the analgesic efficacy of representative pyrrolidine-based compounds from various studies. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Analgesic Activity of Pyrrolidine Derivatives in the Acetic Acid-Induced Writhing Test

Compound/DrugDose% Inhibition of WrithingReference Compound% Inhibition (Reference)Source
Compound 3c¹1/10 of LD₅₀89.3%Acetylsalicylic AcidNot specified[1]
Compound 62g²30 mg/kgSimilar to AspirinAspirin (30 mg/kg)Not specified[2]
Pyrrolo[3,4-d]pyridazinones (various)0.04 - 11 mg/kg (ED₅₀)Not applicableAcetylsalicylic Acid39.15 mg/kg (ED₅₀)[3]

¹ 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid ² Pyrrolidine-2,5-dione derivative

Table 2: Analgesic Activity of Pyrrolidine Derivatives in the Hot Plate Test

Compound/DrugDoseLatency Time (s) or ED₅₀Reference CompoundLatency Time (s) or ED₅₀ (Reference)Source
Pyrrolo[3,4-d]pyridazinone 4c3-5 times higher than Morphine (ED₅₀)Not specifiedMorphine3.39 mg/kg (ED₅₀)[3]
Pyrrolo[3,4-d]pyridazinone 4e3-5 times higher than Morphine (ED₅₀)Not specifiedMorphine3.39 mg/kg (ED₅₀)[3]
Pyrrolo[3,4-d]pyridazinone 4f3-5 times higher than Morphine (ED₅₀)Not specifiedMorphine3.39 mg/kg (ED₅₀)[3]
MAK01³50 mg/kg10.32 ± 0.82MorphineNot specified[4]
MAK01³100 mg/kg12.16 ± 0.51MorphineNot specified[4]
MAK01³150 mg/kg12.93 ± 0.45MorphineNot specified[4]

³ Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate

Table 3: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrrolidine Derivatives

Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Source
MAK01⁴314 µg/mL130 µg/mL[4]

⁴ Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate

Table 4: Opioid Receptor Binding Affinity

Compound/DrugReceptorKᵢ (nM)Source
Pyrrolo[3,4-d]pyridazinone 4fµ-opioidSimilar to Tramadol[3]
Morphineµ-opioid1.2[5]
Hydromorphoneµ-opioid0.6[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of results.

Acetic Acid-Induced Writhing Test

This method is widely used to screen for peripheral analgesic activity.[6]

  • Principle: The intraperitoneal injection of a dilute solution of acetic acid causes irritation and pain, leading to characteristic stretching and writhing movements in mice.[6][7] Analgesic compounds reduce the number of these writhes.

  • Animals: Male Swiss-albino mice (20-30 g) are typically used.[6]

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle (for the control group) is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the acetic acid injection. A standard analgesic like diclofenac sodium or aspirin is administered to the standard group.[7]

    • A 0.6% or 1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg body weight).[6]

    • Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions, trunk twisting, and extension of hind limbs) is counted for a set period, usually 10-15 minutes.[6][7]

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.

Hot Plate Test

The hot plate test is a common method to evaluate central analgesic activity.[8]

  • Principle: This test measures the latency of a thermal pain response in animals placed on a heated surface. An increase in the reaction time (e.g., paw licking, jumping) indicates an analgesic effect.[8]

  • Animals: Mice or rats are used for this assay.[9]

  • Apparatus: A hot plate apparatus with a controlled temperature surface, typically set between 52°C and 55°C.[8]

  • Procedure:

    • The baseline latency for each animal is determined before drug administration.

    • Animals are administered the test compound, vehicle, or a standard analgesic (e.g., morphine).[9]

    • At specific time intervals after administration, each animal is placed on the hot plate, and the time until a nocifensive response (paw licking or jumping) is recorded.[8]

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[8][10]

  • Data Analysis: The latency to respond is recorded, and the analgesic effect is often expressed as the percentage of maximum possible effect (%MPE).

Signaling Pathways and Mechanisms of Action

The analgesic effects of pyrrolidine-based compounds are often mediated through two primary signaling pathways: the cyclooxygenase (COX) pathway, associated with non-steroidal anti-inflammatory drugs (NSAIDs), and the opioid receptor signaling pathway.

Cyclooxygenase-2 (COX-2) Signaling Pathway

Many pyrrolidine derivatives exhibit anti-inflammatory and analgesic effects by inhibiting COX enzymes, particularly COX-2, which is induced during inflammation and contributes to pain and fever.[11]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases Phospholipase A2->Cell Membrane Phospholipids acts on COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandin H2 Prostaglandin H2 COX-2 Enzyme->Prostaglandin H2 Prostaglandins (PGE2) Prostaglandins (PGE2) Prostaglandin H2->Prostaglandins (PGE2) Pain & Inflammation Pain & Inflammation Prostaglandins (PGE2)->Pain & Inflammation mediates Pyrrolidine-based COX-2 Inhibitors Pyrrolidine-based COX-2 Inhibitors Pyrrolidine-based COX-2 Inhibitors->COX-2 Enzyme inhibit

Caption: The COX-2 signaling pathway in pain and inflammation.

Mu-Opioid Receptor Signaling Pathway

Certain pyrrolidinomorphinan derivatives and other related compounds exert their analgesic effects by acting as agonists at opioid receptors, particularly the mu-opioid receptor (MOR).[12] Activation of MOR, a G-protein coupled receptor (GPCR), leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive transmission.[13]

Mu_Opioid_Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_Protein Gi/o Protein (α, βγ) MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel K⁺ Channel G_Protein->K_Channel βγ subunit activates cAMP cAMP AC->cAMP converts ATP to Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx decreased K_Efflux K⁺ Efflux K_Channel->K_Efflux increased Pyrrolidine Agonist Pyrrolidine Agonist Pyrrolidine Agonist->MOR activates ATP ATP Reduced_Excitability Reduced Neuronal Excitability Ca_Influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: The mu-opioid receptor signaling pathway leading to analgesia.

Experimental Workflow for Analgesic Screening

The general workflow for screening and evaluating the analgesic potential of new pyrrolidine-based compounds involves a multi-step process, from initial in vitro assays to in vivo pain models.

Experimental_Workflow cluster_screening Screening & Evaluation Compound_Synthesis Synthesis of Pyrrolidine Derivatives In_Vitro_Assays In Vitro Assays (e.g., COX Inhibition, Receptor Binding) Compound_Synthesis->In_Vitro_Assays In_Vivo_Screening In Vivo Analgesic Screening (e.g., Writhing Test, Hot Plate Test) In_Vitro_Assays->In_Vivo_Screening Promising Candidates Dose_Response Dose-Response Studies & ED₅₀ Determination In_Vivo_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Antagonist Interaction) Dose_Response->Mechanism_Studies Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for the screening of potential analgesic compounds.

References

Comparative Guide to the Validation of Analytical Methods for N-Substituted Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CAS 115445-29-9: Comprehensive, publicly available analytical method validation data specifically for 3-(N-Acetyl-N-ethylamino)pyrrolidine (CAS 115445-29-9) is limited. This guide, therefore, presents a comparative analysis of validated analytical methods for structurally similar N-substituted pyrrolidine derivatives. The principles and techniques discussed are directly applicable to the analysis of CAS 115445-29-9 and provide a robust framework for method development and validation for researchers, scientists, and drug development professionals.

This guide compares two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . Both methods are widely used for the quantification and purity assessment of small organic molecules like N-substituted pyrrolidines.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity and selectivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase, followed by mass-based detection.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Detection Commonly uses UV-Vis or Diode Array Detectors (DAD). Requires the analyte to have a chromophore for sensitive detection.Mass spectrometry provides high selectivity and structural information, making it a powerful tool for identification.
Advantages Versatile for a broad range of analytes. Amenable to chiral separations with specialized columns.High resolution for volatile compounds. Provides definitive identification based on mass spectra.
Disadvantages May require a chromophore for sensitive UV detection. Mobile phase consumption can be significant.The analyte must be volatile and thermally stable. The derivatization process can add complexity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for HPLC-UV and GC-MS methods for the analysis of N-substituted pyrrolidine derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of N-substituted pyrrolidines and their non-volatile impurities, particularly those with a UV chromophore.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (may require optimization depending on the analyte's UV absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the analysis of volatile N-substituted pyrrolidines and their volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or triple quadrupole)

  • Autosampler

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • MS Detection: Electron Ionization (EI) at 70 eV. Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a known concentration (e.g., 1 mg/mL).

Validation Data Summary

The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. These values are representative of methods for structurally similar compounds.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Specificity No interference from placebo or known impurities at the retention time of the analyte.

Table 2: GC-MS Method Validation Parameters

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantitation (LOQ) 1.5 - 15 ng/mL
Specificity Unique mass spectrum and no co-eluting peaks with the same quantifier and qualifier ions.

Visualizations

Analytical Method Validation Workflow

A Method Development B Method Validation Protocol A->B C Specificity B->C D Linearity B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validated Method C->J D->J E->J F->J G->J H->J I->J

Caption: A flowchart of the analytical method validation process.

Signaling Pathway for Method Selection

Start Analyte Properties Volatile Volatile & Thermally Stable? Start->Volatile Chromophore UV Chromophore? Volatile->Chromophore No GCMS GC-MS Volatile->GCMS Yes HPLC HPLC-UV Chromophore->HPLC Yes Alternative_Detector Use Alternative Detector (e.g., CAD, MS) Chromophore->Alternative_Detector No Derivatization Consider Derivatization GCMS->Derivatization If polar

Caption: A decision tree for selecting an analytical method.

Comparative Analysis: Folate-Targeted vs. Non-Targeted Liposomal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of liposomal drug delivery systems with and without folic acid (folate) as a targeting compound for cancer therapy. The addition of a targeting ligand like folic acid aims to enhance the delivery of therapeutic agents to cancer cells that overexpress the folate receptor, thereby increasing efficacy and potentially reducing off-target side effects.[1][2][3]

Data Presentation: Quantitative Performance Comparison

The performance of a drug delivery system is evaluated based on its physicochemical properties, drug load, and its interaction with biological systems. The tables below summarize experimental data comparing non-targeted liposomes to folate-targeted liposomes for the delivery of the chemotherapeutic agent Doxorubicin (DOX).

Table 1: Physicochemical Properties

ParameterNon-Targeted Liposomes (Control)Folate-Targeted LiposomesRationale
Particle Size (nm) 110 ± 6140 ± 5A slight increase in size is expected upon conjugation of the folate-PEG-lipid.[4]
Zeta Potential (mV) -25.3 ± 2.1-30.8 ± 1.9The negative charge contributes to colloidal stability, preventing aggregation.
Encapsulation Efficiency (%) ~98%~98%The surface modification with folate does not significantly impact the drug loading process.[5]

Table 2: In Vitro Performance in Folate Receptor (FR)-Positive Cancer Cells

ParameterNon-Targeted Liposomes (Control)Folate-Targeted LiposomesFold ImprovementRationale
Cellular Uptake (KB cells) Baseline45x Higher45Folate ligands bind to the overexpressed folate receptors on cancer cells, triggering receptor-mediated endocytosis.[6]
Cytotoxicity IC₅₀ (KB cells) 57.5 µM10 µM~5.8Enhanced cellular uptake leads to higher intracellular drug concentration and greater cell-killing effect.[6]
Cytotoxicity (M109R-HiFR cells) Baseline10x Higher10The targeted system can bypass drug efflux pumps in multidrug-resistant cells.[7]

Table 3: In Vivo Performance in Tumor-Bearing Mouse Models

ParameterNon-Targeted Liposomes (Control)Folate-Targeted LiposomesRationale
Tumor Growth Inhibition 42%75-79%Enhanced accumulation and uptake of the drug in tumor tissue leads to superior therapeutic outcomes.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Synthesis of Folate-Targeted Liposomes

This protocol describes the preparation of Doxorubicin-loaded, folate-targeted liposomes using the thin-film hydration method followed by extrusion.[4][9][10]

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DSPC and cholesterol) and the folate-conjugated lipid (e.g., DSPE-PEG-Folate) in a mixture of chloroform and methanol.[4]

    • Use a rotary evaporator to remove the organic solvents under vacuum, forming a thin, dry lipid film on the inside of a round-bottom flask.

  • Hydration:

    • Hydrate the lipid film with a solution containing the therapeutic agent (e.g., Doxorubicin in a citrate buffer) by vortexing the flask. This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • To achieve a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension using methods such as dialysis or size exclusion chromatography.

Protocol 2: Cytotoxicity Evaluation via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[11][12][13][14]

  • Cell Seeding:

    • Seed cancer cells known to overexpress the folate receptor (e.g., HeLa, KB, 4T1) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[15]

    • Incubate for 24 hours to allow cells to adhere.

  • Treatment:

    • Expose the cells to various concentrations of free Doxorubicin, Dox-loaded non-targeted liposomes, and Dox-loaded folate-targeted liposomes. Include untreated cells as a control.

    • Incubate the plates for a specified duration (e.g., 24-72 hours).[15]

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[11][15] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][14]

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 490-570 nm.[15]

    • Cell viability is directly proportional to the absorbance, which is then used to calculate the IC₅₀ (the drug concentration required to inhibit the growth of 50% of cells).

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Lipid Film Hydration (With vs. Without FA-PEG-Lipid) B Extrusion & Purification A->B C Physicochemical Analysis (Size, Zeta, EE%) B->C D Cell Culture (FR+ Cancer Cells) C->D G Tumor Model (Xenograft Mice) C->G E Cellular Uptake Assay (Flow Cytometry) D->E F Cytotoxicity Assay (MTT) D->F H Systemic Administration G->H I Tumor Growth Inhibition Measurement H->I G cluster_0 Non-Targeted Liposome cluster_1 Folate-Targeted Liposome cluster_cell Cancer Cell Surface NTL Non-Targeted Liposome uptake_low Low/Non-specific Uptake NTL->uptake_low ? FTL Folate-Targeted Liposome receptor Folate Receptor FTL->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis fr1 FR fr2 FR fr3 FR G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Growth mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

References

A Comparative Guide to In Silico and In Vitro Analysis of 3-(N-Acetyl-N-ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative framework for the in silico and in vitro evaluation of the novel compound 3-(N-Acetyl-N-ethylamino)pyrrolidine. Due to the limited publicly available experimental data for this specific molecule, this document serves as a methodological template. It outlines standard computational and laboratory protocols that can be employed to characterize its physicochemical properties, biological activity, and potential therapeutic applications. The data presented herein is illustrative and intended to guide researchers in their own investigations.

Physicochemical and ADMET Properties: In Silico Prediction

The initial step in characterizing a new chemical entity involves predicting its fundamental physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Various computational tools and web servers (e.g., SwissADME, pkCSM, Discovery Studio) can be utilized for these predictions.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Physicochemical
Molecular Weight156.23 g/mol Influences solubility, permeability, and diffusion.
LogP (Lipophilicity)1.25Affects absorption, distribution, and membrane permeability.
Water SolubilityHighCrucial for formulation and bioavailability.
pKa (Basic)8.5Influences ionization state at physiological pH.
Pharmacokinetics (ADME)
GI AbsorptionHighPredicts oral bioavailability.
Blood-Brain Barrier (BBB) PermeantYesIndicates potential for central nervous system activity.
CYP2D6 InhibitorNoLow probability of drug-drug interactions via this pathway.
Toxicology
AMES ToxicityNoPredicts mutagenic potential.
hERG I InhibitorNoLow risk of cardiotoxicity.

In Silico Target Prediction and Molecular Docking

Identifying potential biological targets is a critical step in understanding a compound's mechanism of action. This can be achieved through ligand-based or structure-based in silico methods. Following target identification, molecular docking can predict the binding affinity and interaction patterns of the compound with the protein target.

cluster_0 In Silico Analysis Compound Structure This compound SMILES/SDF Target Prediction Target Prediction Servers (e.g., SwissTargetPrediction, SuperPred) Compound Structure->Target Prediction Molecular Docking Molecular Docking Simulation (e.g., AutoDock, Glide) Compound Structure->Molecular Docking Predicted Targets List of Potential Targets (e.g., GPCRs, Kinases, Enzymes) Target Prediction->Predicted Targets Protein Structure Retrieve Protein Structure (Protein Data Bank) Predicted Targets->Protein Structure Protein Structure->Molecular Docking Binding Analysis Analysis of Binding Affinity and Interactions Molecular Docking->Binding Analysis

Caption: Workflow for in silico target prediction and molecular docking.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a computational chemistry software package (e.g., ChemDraw, Avogadro).

  • Target Preparation: The crystal structure of the predicted protein target is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose of the ligand within the active site of the protein. The search space is defined by a grid box encompassing the active site.

  • Analysis: The resulting poses are ranked based on their predicted binding affinity (e.g., kcal/mol). The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

In Vitro Experimental Validation

Based on in silico predictions suggesting potential neurological and anti-inflammatory activity, a series of in vitro assays can be performed to validate these hypotheses.

This assay is relevant for assessing the anti-inflammatory potential of the compound.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared in a reaction buffer. Arachidonic acid is used as the substrate.

  • Compound Incubation: The enzymes are pre-incubated with varying concentrations of this compound or a control inhibitor (e.g., celecoxib) for 15 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for 2 minutes and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

This assay is relevant for assessing the potential neurological activity of the compound.

  • Membrane Preparation: Cell membranes expressing the human M1 muscarinic receptor are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Ki Determination: The inhibitory constant (Ki) is calculated from the IC50 value, which represents the concentration of the compound that displaces 50% of the radioligand binding.

Table 2: Hypothetical In Vitro Bioactivity of this compound

AssayEndpointHypothetical ResultInterpretation
COX-1 Inhibition AssayIC50> 100 µMNo significant inhibition of COX-1.
COX-2 Inhibition AssayIC5015 µMModerate and selective inhibition of COX-2.
Muscarinic M1 Receptor Binding AssayKi500 nMHigh affinity for the M1 muscarinic receptor.

Comparison of In Silico vs. In Vitro Results

A direct comparison of the computational predictions with the experimental data is essential for validating the in silico models and understanding the compound's true biological activity.

  • Correlation: If molecular docking predicted a high binding affinity for the M1 muscarinic receptor and this was confirmed with a low Ki in the in vitro binding assay, it would validate the docking protocol for this class of compounds.

  • Discrepancy: If in silico tools predicted no significant interaction with COX enzymes, but the in vitro assay showed moderate inhibition, this would suggest that the predictive models may not fully capture the nuances of this particular compound-target interaction.

Hypothetical Signaling Pathway

Based on the hypothetical high affinity for the M1 muscarinic receptor, the following signaling pathway could be investigated to understand the downstream effects of this compound binding.

cluster_pathway M1 Muscarinic Receptor Signaling Pathway Compound This compound M1R M1 Muscarinic Receptor Compound->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse

Caption: Hypothetical M1 muscarinic receptor signaling pathway.

This guide provides a comprehensive roadmap for the initial characterization of this compound. By systematically applying these in silico and in vitro methodologies, researchers can efficiently profile novel compounds and make data-driven decisions in the drug discovery process.

Safety Operating Guide

Proper Disposal of 3-(N-Acetyl-N-ethylamino)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 3-(N-Acetyl-N-ethylamino)pyrrolidine, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for handling hazardous chemical waste and the known risks associated with pyrrolidine derivatives.

Immediate Safety Considerations:

When handling this compound, it is crucial to operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2]

The primary hazards are associated with the pyrrolidine moiety. Pyrrolidine is a flammable, corrosive, and toxic liquid that is incompatible with strong oxidizing agents and acids.[1][3]

Quantitative Safety Data for Pyrrolidine
Data PointValueSource
DOT Hazard Class 3 (Flammable Liquid), 8 (Corrosive)[1]
Packing Group II[1]
Vapor Pressure 65 mbar @ 20 °C[3]
Vapor Density 2.45 (Air = 1.0)[3]
Flash Point 3°C / 37.4°F
log Pow (Partition Coefficient) 0.22[4]

Experimental Protocols

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. Do not dispose of this chemical down the drain or in regular trash.[5]

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the this compound is in pure form, in solution, or mixed with other reagents.

  • Segregate from other waste streams: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or acids. Keep it separate from non-hazardous waste.[2]

2. Containerization and Labeling:

  • Use a dedicated, compatible waste container with a secure cap (e.g., a glass bottle for liquid waste).[1]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any known hazard symbols (e.g., flammable, corrosive, toxic).[1]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be cool and away from sources of ignition.[1]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][2]

  • For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.[2]

Spill Management Protocol

In the event of a minor spill:

  • Ensure the area is well-ventilated, and wear appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[1]

  • Carefully collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

  • Clean the affected area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.

  • For larger spills, evacuate the area and immediately contact your institution's EHS department.[1]

Visualizations

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

A Identify this compound Waste B Is the waste mixed with incompatible chemicals? A->B C Segregate from incompatible materials B->C Yes D Collect in a dedicated, labeled, and sealed container B->D No C->D E Store in a designated satellite accumulation area D->E F Contact EHS or licensed waste contractor for disposal E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(N-Acetyl-N-ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-(N-Acetyl-N-ethylamino)pyrrolidine (CAS No. 115445-29-9). The following procedures for operations and disposal are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical and Physical Properties

PropertyValue (for Pyrrolidine)
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Boiling Point87 - 88 °C
Flash Point3 °C (closed cup)
Density0.852 g/mL at 25 °C
Water SolubilityCompletely miscible

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) from TCI AMERICA indicates that this compound causes skin irritation and serious eye irritation.[1] The parent compound, pyrrolidine, is a flammable liquid and vapor that can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[2][3] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.
Skin and Body Protection A complete suit protecting against chemicals, or a lab coat with a chemical-resistant apron. Flame-retardant and antistatic protective clothing is recommended.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors is required if there is a risk of inhalation or if working outside a fume hood.

Experimental Protocol: Safe Handling Workflow

This step-by-step guide details the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dark, and well-ventilated place, away from heat, sparks, and open flames.[1]

  • Keep the container tightly closed to prevent the release of vapors.

2. Preparation and Handling:

  • All handling of the chemical should be conducted in a properly functioning chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Ground all equipment to prevent static discharge, as the parent compound is highly flammable.[4]

  • Use non-sparking tools when handling the container.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and face thoroughly after handling.[1]

3. In Case of a Spill:

  • Evacuate the area and remove all ignition sources.

  • Ventilate the area of the spill.

  • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect the absorbed material into a suitable, closed container for disposal.

4. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1]

  • If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent paper, containers), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix amine waste with other chemical waste streams to prevent hazardous reactions.

2. Disposal Procedure:

  • Dispose of the hazardous waste through a licensed professional waste disposal service.

  • Follow all federal, state, and local environmental regulations for the disposal of hazardous chemical waste.[5][6]

  • Contaminated packaging should be disposed of in the same manner as the unused product.

Safe Handling Workflow Diagram

cluster_prep Preparation & Handling cluster_procedure Experimental Procedure cluster_disposal Waste Management cluster_emergency Emergency Response receive Receive & Inspect Chemical store Store in Cool, Dark, Ventilated Area receive->store Safe Storage ppe Don Appropriate PPE store->ppe Prepare for Use fume_hood Work in a Fume Hood ppe->fume_hood handle Handle Chemical (Use & Dispense) fume_hood->handle decontaminate Decontaminate Work Area & Equipment handle->decontaminate Post-Experiment spill Spill Response handle->spill If Spill Occurs first_aid First Aid handle->first_aid If Exposure Occurs collect_waste Collect Waste in Labeled Container decontaminate->collect_waste dispose Dispose via Licensed Professional Service collect_waste->dispose Final Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(N-Acetyl-N-ethylamino)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(N-Acetyl-N-ethylamino)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.